Product packaging for 9-cis,13-cis-Retinol-d5(Cat. No.:)

9-cis,13-cis-Retinol-d5

Cat. No.: B15143849
M. Wt: 291.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-NUBITBIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-cis,13-cis-Retinol-d5 is a useful research compound. Its molecular formula is C20H30O and its molecular weight is 291.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B15143849 9-cis,13-cis-Retinol-d5

Properties

Molecular Formula

C20H30O

Molecular Weight

291.5 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13-/i3D3,10D2

InChI Key

FPIPGXGPPPQFEQ-NUBITBIDSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\CO)/C)\C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-cis,13-cis-Retinol-d5, a deuterated isotopologue of retinol. It is primarily intended for use as an internal standard in analytical applications, particularly for the quantification of 9-cis-retinol and its related isomers in various biological matrices using mass spectrometry.

Core Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled form of retinol. The deuterium labels provide a distinct mass difference from the endogenous analyte, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] The use of a deuterated internal standard is crucial as it closely mimics the chemical and physical behavior of the analyte during sample extraction, derivatization, and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification.[3][4]

PropertyValueSource
Chemical Formula C₂₀H₂₅D₅O[5]
Molecular Weight 291.48 g/mol [5]
Synonyms (9-cis,13-cis)-Retinol-d5, 9,13-Di-cis-retinol-d5[5][6]
CAS Number Not widely available; associated with its unlabeled form: 29444-25-5[6]
Appearance Likely a solid, specific appearance to be determined by supplier[2]
Purity Typically >98%[2]
Storage Conditions Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.[2]

Applications and Commercial Availability

The primary application of this compound is as an internal standard for the precise quantification of 9-cis-retinol in biological samples such as plasma and serum.[1][2] This is particularly important in research areas involving vitamin A metabolism, drug development, and clinical diagnostics where accurate measurement of retinoid isomers is critical.

ApplicationDescriptionSuppliers
Internal Standard for Mass Spectrometry Used for the quantification of 9-cis-retinol by LC-MS or GC-MS.Clearsynth, US Biological Life Sciences
Research and Development A useful research chemical for a range of applications in drug development and metabolic studies.Clearsynth

Hypothetical Synthetic Pathway

synthetic_pathway Retinoid_Precursor Retinoid Precursor (e.g., β-ionone derivative) Deuteration Deuteration Reaction (e.g., using D₂O or deuterated reagents) Retinoid_Precursor->Deuteration Step 1 Isomerization Isomerization (e.g., photochemical or catalytic) Deuteration->Isomerization Step 2 Final_Product This compound Isomerization->Final_Product Step 3

A simplified, hypothetical synthetic pathway for this compound.

Experimental Protocol: Quantification of 9-cis-Retinol in Human Plasma using LC-MS/MS

This section outlines a representative protocol for the quantification of 9-cis-retinol in human plasma using this compound as an internal standard. This method is based on established principles for retinoid analysis by LC-MS/MS.[3][7][8]

1. Materials and Reagents

  • 9-cis-Retinol analytical standard

  • This compound internal standard (IS)

  • Human plasma (collected with anticoagulant, e.g., EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of 9-cis-retinol and this compound in ethanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the 9-cis-retinol stock solution with ethanol to create calibration standards.

  • Prepare a working internal standard solution of this compound in ethanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a glass tube, add 20 µL of the working internal standard solution.

  • Add 500 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of mobile phase B, and ramp up to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor-to-product ion transitions for both 9-cis-retinol and this compound. The exact m/z values will depend on the specific adducts formed.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of 9-cis-retinol to this compound against the concentration of the calibration standards.

  • Determine the concentration of 9-cis-retinol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Plasma) Add_IS Spike with This compound (IS) Biological_Matrix->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Workflow for quantitative analysis using an internal standard.

References

9-cis,13-cis-Retinol-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 9-cis,13-cis-Retinol-d5

Introduction

This compound is a deuterated stable isotope-labeled form of 9,13-di-cis-retinol, a metabolite of Vitamin A.[1] As an essential micronutrient, Vitamin A and its various isomers, collectively known as retinoids, play crucial roles in numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The labeling of retinoids with stable isotopes like deuterium is invaluable for researchers, particularly in pharmacokinetic studies and quantitative analysis using mass spectrometry. This document provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in biological research and drug development.

Chemical Structure and Properties

This compound is structurally identical to its parent compound, 9,13-di-cis-retinol, with the exception of five deuterium atoms replacing five hydrogen atoms on the polyene chain. This substitution minimally alters the chemical behavior of the molecule while significantly increasing its mass, making it an ideal internal standard for analytical quantification.[2]

Table 1: Chemical Identifiers and Properties

Property Value
Chemical Name (2E,4Z,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol-d5
Synonyms 9,13-Di-cis-retinol-d5, (9-cis,13-cis)-Retinol-d5[3]
Molecular Formula C₂₀H₂₅D₅O[1][2][3]
Molecular Weight 291.48 g/mol [1][3]

| Purity | Typically >98%[4]; ≥99% deuterated forms (d₁-d₅)[2] |

Table 2: Physicochemical Data

Property Value
Appearance Data not widely available; often supplied as a solution in acetonitrile[2]
Solubility Slightly soluble in chloroform and methanol[2]
Storage Conditions Store at -20°C or -80°C, protected from light[5][6]

| Applications | Analytical standard for HPLC, internal standard for GC-MS and LC-MS, research in drug development[2][3] |

Biological Significance and Signaling Pathway

Retinoids exert their biological functions primarily through their active metabolite, retinoic acid. The various isomers of retinol serve as precursors for the biosynthesis of these active forms.[7] 9-cis-Retinol is a precursor to 9-cis-retinal and subsequently 9-cis-retinoic acid.[5][8]

The metabolic conversion pathway is a critical process for retinoid function:

  • Oxidation to Retinal: In target tissues, 9-cis-retinol is oxidized to 9-cis-retinal. This reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH).[8][9]

  • Oxidation to Retinoic Acid: 9-cis-retinal is further oxidized to 9-cis-retinoic acid.

  • Nuclear Receptor Activation: 9-cis-retinoic acid is a high-affinity ligand for Retinoid X Receptors (RXRs).[7][8] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs).[7] This heterodimerization allows them to regulate the transcription of a wide array of target genes, thereby controlling cellular growth, differentiation, and apoptosis.[7][10]

The following diagram illustrates the metabolic and signaling cascade of 9-cis-retinoids.

Retinoid_Signaling_Pathway cluster_nucleus Cellular Nucleus Retinol 9-cis-Retinol Retinal 9-cis-Retinal Retinol->Retinal Oxidation (cRDH) RetinoicAcid 9-cis-Retinoic Acid (Ligand) Retinal->RetinoicAcid Oxidation RXR RXR RetinoicAcid->RXR Binds to Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, VDR, PPAR) Partner->Heterodimer DNA DNA (Retinoic Acid Response Elements) Heterodimer->DNA Binds to GeneExpression Target Gene Transcription DNA->GeneExpression Regulates Nucleus Nucleus

Caption: Metabolic and signaling pathway of 9-cis-retinoids.

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based methods like LC-MS or GC-MS.[2] The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise correction of sample loss during extraction and ionization variability.

Generalized Protocol for Quantification of 9-cis,13-cis-Retinol:

  • Sample Preparation:

    • Homogenize the biological sample (e.g., plasma, tissue).

    • Spike the homogenate with a known concentration of this compound. The amount added should be comparable to the expected concentration of the analyte.

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the retinoids from the matrix. A common method involves extraction with a non-polar solvent like hexane.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Optional for GC-MS):

    • For GC-MS analysis, derivatize the hydroxyl group of the retinol to increase its volatility (e.g., silylation).

  • Instrumental Analysis (LC-MS/MS):

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable chromatographic method (e.g., reverse-phase HPLC) to separate the retinoids.

    • Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte (unlabeled retinol) to the peak area of the internal standard (this compound).

    • Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

The following diagram outlines this typical experimental workflow.

Experimental_Workflow Start Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of This compound Start->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Quantify Quantification: Calculate Analyte/Standard Ratio and Compare to Standard Curve Analyze->Quantify Result Concentration of Endogenous Retinol Quantify->Result

Caption: Workflow for quantification using a deuterated internal standard.

Conclusion

This compound is a critical tool for researchers in the fields of nutrition, pharmacology, and molecular biology. Its use as an internal standard enables highly accurate and precise quantification of endogenous retinoid levels, which is essential for understanding the pharmacokinetics of retinoid-based drugs and elucidating the complex roles of Vitamin A metabolism in health and disease. The data and protocols presented in this guide offer a foundational resource for scientists and professionals working with this important compound.

References

The Biological Significance of 9,13-di-cis-Retinol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,13-di-cis-retinol is a geometric isomer of retinol (Vitamin A) that, along with its corresponding aldehyde and acid forms, plays a nuanced role in retinoid metabolism and signaling. While not as extensively studied as all-trans- or 11-cis-retinoids, emerging evidence suggests its involvement in crucial biological processes, including the visual cycle and nuclear receptor modulation. This technical guide provides a comprehensive overview of the current understanding of 9,13-di-cis-retinol, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its metabolic and signaling context.

Introduction

Retinoids, a class of compounds derived from Vitamin A, are essential for a myriad of physiological functions, including vision, embryonic development, cellular differentiation, and immune function. The biological activity of retinoids is exquisitely dependent on their isomeric configuration. While all-trans-retinoic acid (atRA) and 11-cis-retinal are the most well-characterized active forms, a diverse array of other isomers, including 9,13-di-cis-retinol, exists in vivo. This document delves into the specific biological significance of 9,13-di-cis-retinol, a metabolite that has been identified in human plasma and various tissues. Understanding its metabolic fate and cellular effects is critical for a complete picture of retinoid biology and for the development of novel therapeutic strategies targeting retinoid signaling pathways.

Quantitative Data on 9,13-di-cis-Retinoids

The quantification of retinoid isomers in biological matrices is challenging due to their low endogenous concentrations and susceptibility to isomerization. However, advanced analytical techniques have enabled the measurement of 9,13-di-cis-retinoic acid, the oxidized form of 9,13-di-cis-retinol, in various samples.

RetinoidMatrixSpeciesConcentration/ParameterReference(s)
9,13-di-cis-Retinoic AcidHuman SerumHuman0.4 ± 0.4 nM (Fed), 0.3 ± 0.1 nM (Fasting)[1]
9,13-di-cis-Retinoic AcidHuman PlasmaHumanElevated levels detected after liver consumption[2]
9-cis-Retinoic AcidHuman SerumHuman0.1 ± 0.02 nM (Fed), 0.09 ± 0.01 nM (Fasting)[1]
13-cis-Retinoic AcidHuman SerumHuman5.3 ± 1.3 nM (Fed), 3.9 ± 0.2 nM (Fasting)[1]
all-trans-Retinoic AcidHuman SerumHuman3.1 ± 0.2 nM (Fed), 3.0 ± 0.1 nM (Fasting)[1]

Metabolism and Signaling Pathways

The metabolism of 9,13-di-cis-retinol is intricately linked to the broader retinoid metabolic pathway. It is believed to be formed through the isomerization of other retinol isomers and can be further metabolized to its corresponding aldehyde and acid forms.

Metabolic Pathway of 9,13-di-cis-Retinol

The precise enzymatic steps leading to the formation of 9,13-di-cis-retinol are not fully elucidated. However, it is known to be a metabolite of 9-cis-retinoic acid. The general metabolic flow involves the conversion of dietary Vitamin A (retinyl esters) or provitamin A carotenoids into all-trans-retinol, which can then undergo a series of isomerization and oxidation reactions.

metabolic_pathway Dietary Vitamin A Dietary Vitamin A all-trans-Retinyl Esters all-trans-Retinyl Esters Dietary Vitamin A->all-trans-Retinyl Esters all-trans-Retinol all-trans-Retinol all-trans-Retinyl Esters->all-trans-Retinol all-trans-Retinal all-trans-Retinal all-trans-Retinol->all-trans-Retinal RDH 9-cis-Retinol 9-cis-Retinol all-trans-Retinol->9-cis-Retinol Isomerase(s) all-trans-Retinoic Acid all-trans-Retinoic Acid all-trans-Retinal->all-trans-Retinoic Acid RALDH Nuclear Receptors Nuclear Receptors all-trans-Retinoic Acid->Nuclear Receptors 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal RDH 9,13-di-cis-Retinol 9,13-di-cis-Retinol 9-cis-Retinol->9,13-di-cis-Retinol Isomerase(s)? 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid RALDH 9,13-di-cis-Retinoic Acid 9,13-di-cis-Retinoic Acid 9-cis-Retinoic Acid->9,13-di-cis-Retinoic Acid Isomerization 9-cis-Retinoic Acid->Nuclear Receptors 9,13-di-cis-Retinal 9,13-di-cis-Retinal 9,13-di-cis-Retinol->9,13-di-cis-Retinal RDH 9,13-di-cis-Retinal->9,13-di-cis-Retinoic Acid RALDH 9,13-di-cis-Retinoic Acid->Nuclear Receptors ? Gene Expression Gene Expression Nuclear Receptors->Gene Expression

Metabolic Pathway of Retinoids
Role in the Visual Cycle

The canonical visual cycle involves the isomerization of all-trans-retinal to 11-cis-retinal, which is the chromophore of rhodopsin. While the primary pathway is well-established, the presence of other cis-isomers, including 9-cis-retinal, suggests the possibility of alternative or supplementary pathways. 9-cis-retinal can form a functional photopigment called isorhodopsin[3]. Although the direct involvement of 9,13-di-cis-retinol is not definitively established, its potential as a precursor to 9-cis-retinal or other active cis-isomers warrants further investigation.

visual_cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment all-trans-Retinyl Esters all-trans-Retinyl Esters RPE65 RPE65 all-trans-Retinyl Esters->RPE65 11-cis-Retinol 11-cis-Retinol RDH5 RDH5 11-cis-Retinol->RDH5 11-cis-Retinal 11-cis-Retinal Rhodopsin Rhodopsin 11-cis-Retinal->Rhodopsin RPE65->11-cis-Retinol RDH5->11-cis-Retinal Light Light Rhodopsin->Light all-trans-Retinal all-trans-Retinal RDH8 RDH8 all-trans-Retinal->RDH8 all-trans-Retinol all-trans-Retinol all-trans-Retinol->all-trans-Retinyl Esters LRAT Opsin Opsin Opsin->all-trans-Retinal Light->Opsin RDH8->all-trans-Retinol 9,13-di-cis-Retinol 9,13-di-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9,13-di-cis-Retinol->9-cis-Retinal Oxidation? Isorhodopsin Isorhodopsin 9-cis-Retinal->Isorhodopsin

The Visual Cycle and Potential Role of 9-cis-Retinoids
Interaction with Nuclear Receptors

Retinoic acids exert their effects on gene expression by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). While all-trans-retinoic acid is a high-affinity ligand for RARs, 9-cis-retinoic acid can bind to both RARs and RXRs[4]. The binding affinity of 9,13-di-cis-retinoic acid for these receptors has not been extensively characterized. Furthermore, there is currently no direct evidence for the binding of 9,13-di-cis-retinol to these nuclear receptors, as the alcohol form of retinoids generally exhibits low affinity.

A related compound, 9-cis-13,14-dihydroretinoic acid, has been identified as an endogenous RXR ligand with a binding affinity (Kd) of 90 ± 20 nM for RXRα[5]. This finding suggests that other structurally similar retinoids, potentially including metabolites of 9,13-di-cis-retinol, could also interact with nuclear receptors.

Experimental Protocols

Accurate analysis of 9,13-di-cis-retinol and its metabolites is crucial for understanding their biological roles. The following sections provide an overview of the methodologies for sample preparation and chromatographic analysis.

Sample Preparation from Biological Matrices

Objective: To extract retinoids from serum, plasma, or tissue homogenates while minimizing isomerization and degradation.

Materials:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 0.025 M Potassium Hydroxide (KOH) in ethanol

  • Internal standard (e.g., retinyl acetate)

  • Centrifuge

  • Vortex mixer

Protocol:

  • To approximately 100-200 µL of serum or up to 500 µL of tissue homogenate, add a known amount of internal standard (e.g., 5 µL of ~20 µM retinyl acetate in ethanol)[6].

  • Add 1 to 3 mL of 0.025 M KOH in ethanol to the sample[6].

  • Add 10 mL of hexane to create a two-phase system[6].

  • Vortex the mixture vigorously to ensure thorough extraction of the lipophilic retinoids into the hexane phase.

  • Centrifuge the sample to facilitate phase separation and pellet any precipitated proteins[6].

  • Carefully collect the upper hexane phase, which contains the retinoids.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., the mobile phase).

Note: All procedures should be performed under dim red light to prevent photoisomerization of the retinoids.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify 9,13-di-cis-retinol and other retinoid isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)[6]

Mobile Phase:

  • Isocratic elution with 0.4% 2-propanol in hexane[6].

HPLC Parameters:

  • Flow rate: 2 mL/min[6]

  • Detection wavelength: 325 nm for retinols and retinyl esters, 340 nm for retinoic acids[6].

  • Injection volume: 100 µL[6]

Expected Retention Times (based on a similar published method):

  • Retinyl esters: ~2.0 min

  • 13-cis-Retinoic Acid: ~10.9 min

  • 9-cis-Retinoic Acid: ~12.1 min

  • all-trans-Retinoic Acid: ~13.1 min

  • 13-cis-Retinol: ~20.9 min

  • 9-cis-Retinol: ~27.0 min

  • all-trans-Retinol: ~28.9 min

Note: The retention time for 9,13-di-cis-retinol would need to be determined using a pure standard.

hplc_workflow Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition Lysis & Extraction Lysis & Extraction Internal Standard Addition->Lysis & Extraction Phase Separation Phase Separation Lysis & Extraction->Phase Separation Evaporation & Reconstitution Evaporation & Reconstitution Phase Separation->Evaporation & Reconstitution HPLC Injection HPLC Injection Evaporation & Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Experimental Workflow for Retinoid Analysis

Conclusion and Future Directions

9,13-di-cis-retinol is an endogenous retinoid whose biological significance is beginning to be unraveled. Its presence in human circulation and its relationship with other biologically active retinoids suggest a role in the complex network of retinoid metabolism and signaling. While its direct interaction with nuclear receptors and its precise function in the visual cycle remain to be fully elucidated, the available data underscore the importance of considering all geometric isomers to gain a comprehensive understanding of Vitamin A's physiological roles.

Future research should focus on:

  • Quantitative Analysis: Developing highly sensitive and specific methods to quantify 9,13-di-cis-retinol in various tissues to establish its physiological concentration range.

  • Enzymology: Identifying and characterizing the specific enzymes responsible for the synthesis and metabolism of 9,13-di-cis-retinol.

  • Receptor Binding: Determining the binding affinities of 9,13-di-cis-retinol and its metabolites for RARs and RXRs to understand their potential to directly modulate gene expression.

  • Functional Studies: Investigating the effects of 9,13-di-cis-retinol on cellular processes, particularly in the retina and other retinoid-responsive tissues.

A deeper understanding of the biological significance of 9,13-di-cis-retinol will not only enhance our fundamental knowledge of retinoid biology but may also open new avenues for the development of targeted therapies for a range of diseases.

References

The Biosynthesis of 9-cis Retinoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of 9-cis retinoids, crucial signaling molecules involved in a myriad of physiological processes. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling cascades to support advanced research and development in this field.

Introduction to 9-cis Retinoids

9-cis-retinoic acid is a biologically active metabolite of vitamin A that serves as a high-affinity ligand for the Retinoid X Receptor (RXR), a key player in nuclear receptor signaling.[1] RXR forms heterodimers with numerous other nuclear receptors, including Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs), thereby modulating a wide array of gene networks that control cellular growth, differentiation, and homeostasis.[2][3][4][5][6] The precise mechanisms of 9-cis retinoid biosynthesis are critical for understanding its physiological roles and for the development of therapeutic agents targeting RXR-mediated pathways.

Biosynthetic Pathways of 9-cis Retinoids

The in vivo synthesis of 9-cis-retinoic acid is understood to occur through two primary pathways, both originating from all-trans isomers of retinoids.

Pathway 1: Isomerization of all-trans-retinol

This pathway involves the initial isomerization of all-trans-retinol to 9-cis-retinol, followed by two subsequent oxidation steps. This route is considered a significant contributor to the endogenous pool of 9-cis-retinoic acid.

  • Step 1: Isomerization of all-trans-retinol to 9-cis-retinol. The enzymatic machinery responsible for this isomerization is not fully elucidated but is thought to be similar to the process that generates 11-cis-retinol in the visual cycle.[7] Cell homogenates from liver-derived cells have been shown to convert all-trans-retinol to 9-cis-retinal, suggesting the presence of an isomerase that can produce 9-cis-retinol as an intermediate.

  • Step 2: Oxidation of 9-cis-retinol to 9-cis-retinal. This reaction is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (also referred to as cRDH or RDH4).[7] This membrane-bound enzyme is a member of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily and exhibits a preference for NAD+ as a cofactor.[7]

  • Step 3: Oxidation of 9-cis-retinal to 9-cis-retinoic acid. The final step is the oxidation of 9-cis-retinal to 9-cis-retinoic acid, which is catalyzed by retinal dehydrogenases (RALDHs). Specifically, RALDH4 has been shown to exhibit high activity for the oxidation of 9-cis-retinal.[8]

Pathway 2: Isomerization of all-trans-retinoic acid

An alternative pathway involves the direct isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Studies have demonstrated that bovine liver membranes can catalyze this conversion, suggesting a potential enzymatic process mediated by thiol groups.[6] However, this isomerization process could not be shown to be saturable and appears to be a first-order reaction.[6]

Quantitative Data

The following tables summarize the available quantitative data regarding enzyme kinetics and tissue distribution of 9-cis retinoids.

Table 1: Kinetic Parameters of Mouse Retinal Dehydrogenase 4 (RALDH4) [8]

SubstrateVmax/Km (catalytic efficiency)
9-cis-retinal27.4
13-cis-retinal8.24
all-trans-retinalInactive

Table 2: Tissue Distribution of 9-cis-Retinoic Acid

SpeciesTissueConcentrationCitation
MouseKidney100 pmol/g[9]
MouseLiver13 pmol/g[9]
HumanPlasma (fasting)< 1 nmol/L[9]
RatSkin (168h post-administration)Measurable[10]

Experimental Protocols

Assay for 9-cis Retinol Dehydrogenase Activity

This protocol is adapted from the methodology used to characterize RDH4.[7]

Materials:

  • Membrane protein fraction from cells expressing the dehydrogenase of interest.

  • Phosphate-buffered saline (PBS).

  • 9-cis-retinol (substrate).

  • NAD+ or NADP+ (cofactors).

  • Alkaline ethanol.

  • n-hexane.

  • Ethanol for resuspension.

  • Reversed-phase HPLC system with a C18 column.

  • Acetonitrile/water mobile phase.

  • UV detector.

Procedure:

  • Incubate 25 µg of the total membrane protein with 100 µM 9-cis-retinol in PBS.

  • Add NAD+ or NADP+ to a final concentration of 200 µM.

  • Incubate the reaction mixture for 20 minutes at 37°C.

  • Stop the reaction by adding alkaline ethanol.

  • Extract the retinoids with 2.0 ml of n-hexane.

  • Evaporate the organic phase to dryness under a stream of argon.

  • Dissolve the dried residue in ethanol.

  • Analyze the sample by reversed-phase HPLC using a C18 column with an acetonitrile/water (85:15, vol/vol) mobile phase at a flow rate of 1.0 ml/min.

  • Monitor the eluent at 350 nm.

  • Identify and quantify the 9-cis-retinal peak based on its retention time and comparison to a standard.

High-Performance Liquid Chromatography (HPLC) for Retinoid Isomer Analysis

This protocol provides a general framework for the separation and quantification of retinoid isomers.[1][11][12][13]

Materials:

  • Biological sample (e.g., tissue homogenate, serum).

  • Extraction solvent (e.g., n-hexane, diethyl ether).

  • Internal standard (e.g., retinyl acetate).

  • HPLC system with a silica gel or C18 reversed-phase column.

  • Mobile phase (e.g., n-hexane/2-propanol/glacial acetic acid for normal phase; acetonitrile/water for reversed-phase).

  • UV detector.

Procedure:

  • Homogenize the tissue sample or prepare the serum.

  • Add an internal standard to the sample.

  • Extract the retinoids using an appropriate organic solvent. Protect the sample from light to prevent photoisomerization.

  • Evaporate the solvent to dryness under nitrogen or argon.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the retinoid isomers using a suitable gradient or isocratic elution method.

  • Detect the retinoids using a UV detector at a wavelength appropriate for the specific retinoids of interest (e.g., 350 nm).

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of 9-cis-Retinoic Acid

Biosynthesis of 9-cis-Retinoic Acid at_retinol all-trans-Retinol cis9_retinol 9-cis-Retinol at_retinol->cis9_retinol Isomerase cis9_retinal 9-cis-Retinal cis9_retinol->cis9_retinal 9-cis-Retinol Dehydrogenase (RDH4/cRDH) NAD+ cis9_RA 9-cis-Retinoic Acid cis9_retinal->cis9_RA Retinal Dehydrogenase (RALDH4) at_RA all-trans-Retinoic Acid at_RA->cis9_RA Isomerase (Thiol-dependent) RXR Signaling Pathway cis9_RA 9-cis-Retinoic Acid RXR RXR cis9_RA->RXR Binds Heterodimer RXR-Partner Heterodimer RXR->Heterodimer CoA Co-activator Complex RXR->CoA Recruits upon ligand binding Partner Heterodimer Partner (e.g., RAR, VDR, TR, PPAR) Partner->Heterodimer RRE Retinoid X Response Element (RRE) Heterodimer->RRE Binds Transcription_repression Transcription Repression Heterodimer->Transcription_repression Mediates Transcription_activation Transcription Activation Heterodimer->Transcription_activation Mediates CoR Co-repressor Complex CoR->Heterodimer Binds in absence of ligand CoA->Heterodimer Gene Target Gene RRE->Gene Experimental Workflow for Retinoid Analysis start Start: Biological Sample (Tissue or Serum) homogenization Sample Homogenization (for tissue) start->homogenization extraction Solvent Extraction (with internal standard) start->extraction for serum homogenization->extraction evaporation Solvent Evaporation (under N2 or Ar) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC/LC-MS Analysis reconstitution->hplc data_analysis Data Analysis: Peak Integration & Quantification hplc->data_analysis end End: Retinoid Concentrations data_analysis->end

References

The In Vivo Metabolism of 9-cis,13-cis-Retinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 9-cis,13-cis-retinol, a di-cis isomer of vitamin A. While direct studies on the metabolic fate of 9-cis,13-cis-retinol are not extensively documented, this guide constructs a putative metabolic pathway based on the well-established metabolism of other key retinoid isomers, including 9-cis-retinoic acid and 13-cis-retinoic acid. This document details the enzymatic processes likely involved in its oxidation, isomerization, and conjugation, supported by available quantitative data from related compounds. Furthermore, it provides detailed experimental protocols for the in vivo analysis of retinoids and visually represents the metabolic pathways and experimental workflows using Graphviz diagrams. This guide serves as a critical resource for researchers in pharmacology, toxicology, and drug development investigating the biological activities and therapeutic potential of cis-isomers of retinol.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including cell growth, differentiation, and vision. The biological activity of retinoids is highly dependent on their isomeric form, which dictates their affinity for nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While all-trans-retinoic acid is the most studied ligand for RARs, 9-cis-retinoic acid is a high-affinity ligand for RXRs. The metabolism of these retinoids is a complex process involving a series of enzymatic reactions that modulate their activity and clearance.

This guide focuses on the in vivo metabolism of a lesser-studied isomer, 9-cis,13-cis-retinol. Although direct experimental evidence for its metabolic pathway is scarce, we can infer its fate based on the known metabolic pathways of other retinol and retinoic acid isomers. It is proposed that 9-cis,13-cis-retinol undergoes oxidation to its corresponding aldehyde and carboxylic acid, 9,13-di-cis-retinoic acid, which has been identified as a major circulating retinoid in plasma[1]. This guide will explore this putative pathway and the subsequent metabolism of its products.

Proposed Metabolic Pathway of 9-cis,13-cis-Retinol

The in vivo metabolism of 9-cis,13-cis-retinol is likely to follow the general metabolic scheme of other retinol isomers, which primarily involves oxidation, isomerization, and conjugation.

Oxidation to 9,13-di-cis-Retinoic Acid

The initial and critical step in the activation of retinol isomers is their two-step oxidation to the corresponding retinoic acid.

  • Oxidation to 9-cis,13-cis-Retinal: 9-cis,13-cis-retinol is predicted to be reversibly oxidized to 9-cis,13-cis-retinal. This reaction is catalyzed by a family of enzymes known as retinol dehydrogenases (RDHs), which are part of the short-chain dehydrogenase/reductase (SDR) superfamily[2].

  • Oxidation to 9,13-di-cis-Retinoic Acid: Subsequently, 9-cis,13-cis-retinal is irreversibly oxidized to 9,13-di-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) family[3].

Isomerization

In vivo isomerization is a key feature of retinoid metabolism, allowing for the conversion between different geometric isomers with distinct biological activities. It is plausible that 9-cis,13-cis-retinol and its metabolites can undergo isomerization. Studies have shown that 9-cis-retinoic acid can isomerize to 13-cis-retinoic acid, 9,13-di-cis-retinoic acid, and all-trans-retinoic acid in vivo[4]. Furthermore, there is evidence for the interconversion of 9,13-di-cis-retinoic acid and 9-cis-retinoic acid[1].

Further Metabolism of 9,13-di-cis-Retinoic Acid

Once formed, 9,13-di-cis-retinoic acid is likely subject to further metabolic conversions, similar to other retinoic acid isomers, leading to their inactivation and excretion.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly from the CYP26 family, are responsible for the 4-hydroxylation of retinoic acids[5]. It is anticipated that 9,13-di-cis-retinoic acid is also a substrate for these enzymes, leading to the formation of 4-hydroxy-9,13-di-cis-retinoic acid.

  • Glucuronidation: Retinoic acids and their hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases their water solubility and facilitates their biliary and urinary excretion. 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxoretinoyl-β-glucuronide have been identified as major urinary metabolites of 9-cis-retinoic acid[4].

Metabolic Pathway of 9-cis,13-cis-Retinol 9-cis,13-cis-Retinol 9-cis,13-cis-Retinol 9-cis,13-cis-Retinal 9-cis,13-cis-Retinal 9-cis,13-cis-Retinol->9-cis,13-cis-Retinal RDHs Isomerized_Retinols Other Retinol Isomers 9-cis,13-cis-Retinol->Isomerized_Retinols Isomerases 9-cis,13-cis-Retinal->9-cis,13-cis-Retinol RDHs 9,13-di-cis-Retinoic_Acid 9,13-di-cis-Retinoic Acid 9-cis,13-cis-Retinal->9,13-di-cis-Retinoic_Acid RALDHs Isomerized_RAs Other Retinoic Acid Isomers (e.g., 9-cis-RA) 9,13-di-cis-Retinoic_Acid->Isomerized_RAs Isomerases Hydroxylated_Metabolites 4-OH-9,13-di-cis-RA 9,13-di-cis-Retinoic_Acid->Hydroxylated_Metabolites CYP26 Glucuronidated_Metabolites Glucuronidated Metabolites 9,13-di-cis-Retinoic_Acid->Glucuronidated_Metabolites UGTs Hydroxylated_Metabolites->Glucuronidated_Metabolites UGTs Excretion Excretion Glucuronidated_Metabolites->Excretion

Proposed metabolic pathway of 9-cis,13-cis-Retinol.

Quantitative Data on Related Retinoid Metabolism

Direct quantitative data on the in vivo metabolism of 9-cis,13-cis-retinol is not available. However, pharmacokinetic data for 9-cis-retinoic acid and 9,13-di-cis-retinoic acid provide valuable insights.

Table 1: Pharmacokinetic Parameters of 9-cis-Retinoic Acid in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)3-4 hours[4]
Elimination Half-Life (t½)Not reported
Major Metabolites9,13-di-cis-retinoic acid, all-trans-retinoic acid, 13-cis-retinoic acid, 4-oxo-retinoic acid isomers[4]

Table 2: Plasma Concentrations of Retinoid Isomers in Humans After Liver Consumption

RetinoidConcentration (nmol/L)Time PointReference
9-cis-Retinoic Acid94 hours[4]
9,13-di-cis-Retinoic Acid574 hours[4]

Table 3: Endogenous Serum Concentrations of Retinoic Acid Isomers in Healthy Men

Retinoid IsomerConcentration (nM) (Fed State)Concentration (nM) (Fasted State)Reference
all-trans-Retinoic Acid3.1 ± 0.23.0 ± 0.1[6]
9-cis-Retinoic Acid0.1 ± 0.020.09 ± 0.01[6]
13-cis-Retinoic Acid5.3 ± 1.33.9 ± 0.2[6]
9,13-dicis-Retinoic Acid0.4 ± 0.40.3 ± 0.1[6]
4-oxo-13-cis-Retinoic Acid17.2 ± 6.811.9 ± 1.6[6]

Experimental Protocols for In Vivo Retinoid Analysis

The analysis of retinoid isomers in biological matrices is challenging due to their low endogenous concentrations, sensitivity to light and oxidation, and the presence of multiple isomers with similar physicochemical properties. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique.

Sample Collection and Handling
  • Blood Collection: Blood samples should be collected in tubes protected from light (e.g., amber tubes or tubes wrapped in aluminum foil). Plasma or serum is separated by centrifugation.

  • Tissue Collection: Tissues should be harvested, weighed, and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Protection from Light and Oxidation: All procedures should be carried out under yellow or red light to prevent photoisomerization. The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents is recommended to prevent oxidation.

Extraction of Retinoids from Plasma/Serum
  • Protein Precipitation: To a known volume of plasma or serum, add a 3 to 4-fold excess of a protein-precipitating solvent such as acetonitrile or a mixture of ethanol and ethyl acetate. Vortex thoroughly.

  • Liquid-Liquid Extraction: After protein precipitation, perform a liquid-liquid extraction using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. The extraction is typically repeated 2-3 times to ensure complete recovery.

  • Evaporation and Reconstitution: The combined organic extracts are evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of the HPLC mobile phase.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A reversed-phase C18 column is commonly used for the separation of retinoid isomers.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed to achieve good separation of the various isomers.

  • Detection:

    • UV Detection: Retinoids have a characteristic UV absorbance at approximately 340-350 nm.

    • Mass Spectrometry (MS): For higher sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This allows for the quantification of retinoids at very low concentrations.

Experimental Workflow for In Vivo Retinoid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection (Blood/Tissue) (Protect from light) Homogenization Tissue Homogenization (if applicable) Sample_Collection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution in Mobile Phase Extraction->Evaporation HPLC HPLC Separation (Reversed-Phase C18) Evaporation->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Typical experimental workflow for in vivo retinoid analysis.

Conclusion

The in vivo metabolism of 9-cis,13-cis-retinol, while not directly elucidated, can be logically inferred from the well-characterized metabolic pathways of other retinoid isomers. The proposed pathway involves an initial oxidation to 9,13-di-cis-retinoic acid, a known major circulating retinoid, followed by isomerization, hydroxylation, and glucuronidation. Understanding the metabolic fate of this di-cis isomer is crucial for evaluating its potential biological activities and therapeutic applications. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to further investigate the in vivo metabolism of 9-cis,13-cis-retinol and other novel retinoids. Future studies employing stable isotope-labeled 9-cis,13-cis-retinol will be instrumental in definitively tracking its metabolic fate and quantifying its conversion to various metabolites in different tissues.

References

The Indispensable Role of Deuterated Standards in Advancing Retinoid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of retinoids is paramount to understanding their profound physiological and pathological roles. This technical guide delves into the core of retinoid analysis, illuminating the critical function of deuterated internal standards in achieving reliable and reproducible results. From elucidating complex metabolic pathways to ensuring the integrity of clinical trial data, these stable isotope-labeled compounds have become an indispensable tool in the field.

Retinoids, a class of compounds derived from vitamin A, are potent signaling molecules that regulate a vast array of biological processes, including embryonic development, cell differentiation and proliferation, vision, and immune function.[1][2][3] Dysregulation of retinoid signaling is implicated in various diseases, from cancer to dermatological disorders, making the study of these molecules a key focus of biomedical research and drug development.[3][4]

The accurate measurement of endogenous retinoids and their metabolites in complex biological matrices such as serum, plasma, and tissues presents a significant analytical challenge.[5] The inherent instability of retinoids, their presence at low physiological concentrations, and the potential for matrix effects during analysis necessitate the use of robust and reliable quantification methods.[6][7] Isotope dilution mass spectrometry (IDMS), utilizing deuterated retinoids as internal standards, has emerged as the gold standard for surmounting these challenges.[8]

The Power of Deuterium: Principles of Isotope Dilution Mass Spectrometry

Deuterated standards are synthetic versions of the target retinoid in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle alteration in mass does not significantly change the physicochemical properties of the molecule.[9] Consequently, the deuterated standard behaves identically to its endogenous, non-deuterated counterpart during sample extraction, derivatization, and chromatographic separation.[10]

The key advantage lies in their differentiation by mass spectrometry. By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it effectively serves as an internal calibrant. Any losses of the analyte during the analytical workflow will be mirrored by proportional losses of the internal standard. The ratio of the endogenous analyte to the deuterated standard is then measured by the mass spectrometer, allowing for highly accurate and precise quantification that corrects for variations in extraction efficiency and matrix-induced ion suppression or enhancement.[7][9]

Applications in Retinoid Research

The use of deuterated standards has revolutionized several key areas of retinoid research:

  • Accurate Quantification in Biological Matrices: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing deuterated internal standards are the preferred choice for the sensitive and specific measurement of various retinoids and their metabolites in serum, plasma, and tissues.[5][11][12] These methods are crucial for establishing baseline physiological levels, diagnosing deficiencies or excesses, and monitoring therapeutic interventions.

  • Metabolic and Pharmacokinetic Studies: Deuterated retinoids serve as powerful tracers to investigate the intricate metabolic pathways of vitamin A.[13][14][15] By administering a deuterated retinoid and tracking the appearance of its labeled metabolites over time, researchers can elucidate the kinetics of absorption, distribution, metabolism, and excretion (ADME).[16] This information is vital for understanding retinoid homeostasis and for the development of new drugs targeting these pathways.

  • Clinical Trials and Drug Development: In the context of clinical trials for new retinoid-based therapies, the use of deuterated standards in bioanalytical methods is essential for ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic data.[16][17] This is critical for dose-finding studies and for demonstrating the bioequivalence of different formulations. Recently, a deuterated form of vitamin A, gildeuretinol, has shown promise in clinical trials for slowing the progression of Stargardt disease, highlighting the therapeutic potential of deuterated retinoids themselves.[18]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized deuterated standards for retinoid analysis, demonstrating the high level of sensitivity and accuracy achievable with these methods.

Analyte(s)MatrixInternal Standard(s)Linearity (R²)Lower Limit of Quantification (LLOQ)Reference
12 Retinoids and MetabolitesSerumRetinoid ISTD mixture>0.981 ng/mL[11][12]
Retinoic Acid Isomers and MetabolitesHuman Serum13-cisRA-d5, 4oxo-13-cisRA-d3Not specified0.05 nM (RA isomers), 6 nM (4oxo-RA isomers)[5]
Retinoic Acid IsomersMouse Plasma, Liver, IntestineNot specifiedNot specified12 pg/mL[19]
Various RetinoidsHuman PlasmaStable isotope of atRANot specified0.1-0.2 ng/mL[20]
Analyte(s)MatrixExtraction RecoveryIntra-day Precision (% CV)Inter-day Precision (% CV)Reference
Various RetinoidsHuman Plasma80-105%< 8%< 12.5%[20]
Retinol and Retinyl EstersRat Liver97.9 ± 1.8% (spiked retinyl acetate)Not specifiedNot specified[21]
Retinol Binding Protein 4Human Serum94.6% to 107% (Accuracy)< 5%< 5%[22]

Experimental Protocols

Protocol 1: Extraction of Retinoids from Human Serum

This protocol is a synthesis of methodologies described in the literature for the extraction of a broad range of retinoids from serum samples for LC-MS/MS analysis.[5][11][12]

Materials:

  • Human serum samples (protect from light)

  • Deuterated internal standard mix (e.g., 13-cisRA-d5, 4oxo-13-cisRA-d3) in a suitable solvent (e.g., 60:40 acetonitrile:methanol)

  • Acetonitrile (ACN)

  • 4 N Hydrochloric acid (HCl)

  • Hexanes

  • Nitrogen gas evaporator

  • Centrifuge

  • Vortex mixer

  • Amber glass tubes and autosampler vials

Procedure:

  • Sample Preparation: To 500 µL of serum in an amber glass tube, add 10 µL of the deuterated internal standard mixture. Vortex briefly.

  • Protein Precipitation and Acidification: Add 1 mL of ACN and 60 µL of 4 N HCl to the sample. Vortex thoroughly to precipitate proteins.

  • Liquid-Liquid Extraction: Add 5 mL of hexanes to the tube. Vortex vigorously for 1 minute to extract the retinoids into the organic phase.

  • Phase Separation: Centrifuge the sample at 1000 rpm for 3 minutes to achieve clear phase separation.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean amber glass tube.

  • Second Extraction (Optional but Recommended): Repeat the extraction of the aqueous phase with another 5 mL of hexanes to maximize recovery. Combine the hexane fractions.

  • Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 32°C.

  • Reconstitution: Reconstitute the dried residue in 50 µL of a suitable solvent for LC-MS/MS analysis (e.g., 60:40 ACN:H₂O).

  • Sample Transfer: Transfer the reconstituted sample to an amber autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Retinoids

This protocol outlines a general LC-MS/MS method for the quantification of retinoids, based on common parameters found in the literature.[5][19][11]

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 or RP Amide column is commonly used (e.g., Ascentis Express RP Amide, 2.7 µm; 150 mm × 2.1 mm).[5][19]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (or a mixture of acetonitrile and methanol) with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic retinoids. The specific gradient profile will depend on the analytes of interest and the column used.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 10-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion APCI or ESI is often used.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each endogenous retinoid and its corresponding deuterated internal standard. These transitions are determined by infusing pure standards of each compound into the mass spectrometer.

  • Optimization: Ion source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve the best signal-to-noise ratio for each analyte.

Visualizations

Retinoid Signaling Pathway

Retinoid_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP_TTR Retinol-RBP-TTR Complex STRA6 STRA6 Receptor Retinol_RBP_TTR->STRA6 Enters Cell Retinol Retinol Retinal Retinaldehyde Retinol->Retinal Oxidation RDH CRBP CRBP Retinol->CRBP Binds Retinal->Retinol Reduction RDH RA Retinoic Acid (RA) Retinal->RA Irreversible Oxidation RALDH CRABP CRABP RA->CRABP Binds CYP26 CYP26 RA->CYP26 Degradation RAR_RXR RAR-RXR Heterodimer RA->RAR_RXR Binds RDH RDH/SDR CRBP->RDH Presents to CRABP->RAR_RXR Transports RA to Nucleus RALDH RALDH Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RARE RARE RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activates/Represses STRA6->Retinol

Caption: A simplified diagram of the retinoid signaling pathway.

Experimental Workflow for Retinoid Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (Protein Precipitation & LLE) Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Caption: A typical workflow for retinoid analysis using deuterated standards.

Conclusion

Deuterated internal standards are fundamental to modern retinoid research. Their integration into analytical methodologies, particularly LC-MS/MS, has provided the accuracy, precision, and sensitivity required to unravel the complex roles of retinoids in health and disease. As research continues to push the boundaries of our understanding, from subtle metabolic shifts to the development of novel therapeutics, the principled use of these stable isotope-labeled compounds will remain a cornerstone of high-quality, impactful science. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of deuterated standards in their own investigations.

References

A Technical Guide to the Certificate of Analysis for 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 9-cis,13-cis-Retinol-d5. This deuterated retinoid isomer serves as a critical internal standard for the accurate quantification of 9-cis-retinol in various biological matrices. Understanding the quality control parameters detailed in its CoA is essential for ensuring data integrity in research and development applications.

Compound Identification and Specifications

This compound is a stable, isotopically labeled form of 9-cis,13-cis-retinol. The deuterium labels provide a distinct mass difference, allowing it to be differentiated from the endogenous, unlabeled analyte in mass spectrometry-based assays.

Identifier Value
Chemical Name (2E,4E,6Z,8E)-3-methyl-7-(methyl-d3)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-6,8-d2-1-ol[1][2]
Synonyms (9-cis,13-cis)-Retinol-d5, 9,13-Di-cis-retinol-d5, 9-cis Vitamin A Alcohol-d5[1][2][3][4]
Molecular Formula C₂₀H₂₅D₅O[1][3]
Molecular Weight 291.48 g/mol [3][4]
CAS Number 29444-25-5 (Unlabeled)[4]
Physical and Chemical Properties Specification
Appearance Typically a solid or a solution in a specified solvent (e.g., acetonitrile)[1].
Purity ≥98%
Isotopic Purity ≥99% deuterated forms (d1-d5)[1][5]
Formulation May be supplied as a solid or a pre-dissolved solution (e.g., 500 µg/ml in acetonitrile)[1].
Storage -80°C[1][5]
Stability ≥ 2 years under specified storage conditions[1][5].

Quality Control and Analytical Workflow

The certification of this compound involves a series of analytical tests to confirm its identity, purity, and concentration. The following diagram illustrates a typical quality control workflow.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product synthesis Chemical Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification nmr Structural Confirmation (NMR Spectroscopy) purification->nmr ms Identity & Isotopic Purity (Mass Spectrometry) purification->ms hplc Chemical Purity (HPLC-UV) purification->hplc coa Certificate of Analysis Generation nmr->coa ms->coa qnmr Concentration Determination (qNMR or Gravimetric) hplc->qnmr hplc->coa formulation Formulation (Solid or Solution) qnmr->formulation qnmr->coa formulation->coa

Quality Control Workflow for this compound.

Experimental Protocols

The following are detailed methodologies representative of the analyses performed to generate a Certificate of Analysis for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the compound by separating it from any isomers or impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm I.D., 15 cm, 5 µm particle size) is typically used for retinoid separation[6].

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2), is effective[6].

  • Flow Rate: A typical flow rate is 1.5 mL/min[6].

  • Detection: UV detection at the maximum absorbance wavelength for the retinoid.

  • Procedure: A precisely weighed amount of the this compound is dissolved in a suitable solvent and injected into the HPLC system. The peak area of the main compound is compared to the total area of all detected peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight of the compound and to verify its isotopic enrichment. This is crucial for its application as an internal standard.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system[1][2]. Positive ion atmospheric-pressure chemical ionization (APCI) is a sensitive method for retinoid analysis[7].

  • Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected protonated molecule [M+H]⁺ would be approximately 292.5 m/z.

  • Procedure for Isotopic Purity: The relative intensities of the mass signals corresponding to the unlabeled compound (d0) and the various deuterated forms (d1-d5) are measured. The isotopic purity is typically reported as the percentage of the desired d5 form relative to all other forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the structural integrity of the molecule and the positions of the cis double bonds.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired, and the chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the structure is consistent with 9-cis,13-cis-Retinol. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

Application in Research

This compound is primarily intended for use as an internal standard in the quantification of 9-cis-retinol by GC- or LC-MS[1][2]. In such an assay, a known amount of the deuterated standard is added to a biological sample (e.g., serum or tissue homogenate) before extraction and analysis[7][8]. Because the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression. The ratio of the analyte's MS signal to the internal standard's signal allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

References

The Enigmatic Isomer: A Technical Guide to the Natural Occurrence and Analysis of 9,13-di-cis-Retinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 9,13-di-cis-retinol, a geometric isomer of vitamin A. While its precise biological functions are still under investigation, its presence in biological systems, primarily through its metabolite 9,13-di-cis-retinoic acid, suggests a potential role in the complex web of retinoid metabolism and signaling. This document details its known natural occurrence, metabolic pathways, and the analytical methodologies used for its detection and quantification. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in this niche area of study.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical for a vast array of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. The biological activity of retinoids is exquisitely dependent on their specific isomeric forms. While all-trans-retinol and 11-cis-retinal are well-characterized for their roles in systemic vitamin A homeostasis and vision, respectively, the functions of many other isomers, such as 9,13-di-cis-retinol, remain largely enigmatic.

This guide focuses on the current state of knowledge regarding 9,13-di-cis-retinol. Although direct evidence for its biological activity is limited, its detection in various biological matrices, often as its oxidized form, 9,13-di-cis-retinoic acid, warrants a deeper investigation into its origins, metabolism, and potential physiological significance.

Natural Occurrence and Quantitative Data

The natural occurrence of 9,13-di-cis-retinol is not as extensively documented as other retinoid isomers. However, its metabolite, 9,13-di-cis-retinoic acid, has been identified and quantified in several biological samples, suggesting the endogenous presence and metabolism of its precursor, 9,13-di-cis-retinol. The following tables summarize the available quantitative data for 9,13-di-cis-retinoic acid.

Table 1: Concentration of 9,13-di-cis-Retinoic Acid in Human Plasma/Serum

SpeciesSample TypeConditionConcentrationReference
HumanPlasmaAfter consumption of 140 g of turkey liver57 nmol/L[1]
HumanSerumHealthy men (fed state)0.4 ± 0.4 nM[2]
HumanSerumHealthy men (overnight fast)0.3 ± 0.1 nM[2]

Table 2: Concentration of 9,13-di-cis-Retinoic Acid in Animal Plasma

SpeciesSample TypeConditionConcentrationReference
Bovine (Calf)PlasmaAt birth≤ 0.5 ng/mL[3]
Bovine (Calf)Plasma48 hours after birth5-6 ng/mL[3]
RatPlasmaAfter intramuscular administration of 9-cis-retinoic acidMajor circulating product[3]
Mouse (Female)PlasmaAfter oral administration of 50 mg/kg bw 9-cis-retinoic acidMajor metabolite[1]

Metabolism and Biosynthesis

The metabolic pathway of 9,13-di-cis-retinol is thought to follow the general scheme of retinoid metabolism, which involves oxidation and isomerization reactions. While specific enzymes for each step involving the 9,13-di-cis isomer have not been fully elucidated, a putative pathway can be constructed based on known retinoid biochemistry.

Putative Metabolic Pathway of 9,13-di-cis-Retinol

The primary metabolic fate of 9,13-di-cis-retinol is likely its conversion to 9,13-di-cis-retinoic acid, the form detected in circulation. This conversion is a two-step oxidation process catalyzed by dehydrogenases.

Metabolic Pathway of 9,13-di-cis-Retinol 9,13-di-cis-Retinol 9,13-di-cis-Retinol 9,13-di-cis-Retinal 9,13-di-cis-Retinal 9,13-di-cis-Retinol->9,13-di-cis-Retinal Reversible 9,13-di-cis-Retinoic Acid 9,13-di-cis-Retinoic Acid 9,13-di-cis-Retinal->9,13-di-cis-Retinoic Acid Irreversible Further Metabolites Further Metabolites 9,13-di-cis-Retinoic Acid->Further Metabolites Alcohol Dehydrogenases (ADHs) Alcohol Dehydrogenases (ADHs) Alcohol Dehydrogenases (ADHs)->9,13-di-cis-Retinal Aldehyde Dehydrogenases (ALDHs) Aldehyde Dehydrogenases (ALDHs) Aldehyde Dehydrogenases (ALDHs)->9,13-di-cis-Retinoic Acid

Putative metabolic pathway of 9,13-di-cis-retinol.
Isomerization and Precursors

9,13-di-cis-retinol may be formed through the isomerization of other retinol isomers. For instance, it has been shown that 9-cis-retinoic acid can be metabolized to 9,13-di-cis-retinoic acid[1]. It is plausible that a similar isomerization occurs at the retinol or retinal level. Additionally, cellular retinaldehyde-binding protein (CRALBP) has been shown to catalyze the thermal isomerization of 9-cis-retinal to 9,13-di-cis-retinal, suggesting a potential route for its formation in specific tissues like the retina.

Cellular Transport and Binding

Like other retinols, 9,13-di-cis-retinol is likely transported within cells by cellular retinol-binding proteins (CRBPs). Studies have shown that both CRBPI and CRBPII can bind to 9-cis-retinol and 9-cis-retinal with high affinity, suggesting they may also chaperone the 9,13-di-cis isomer and present it to metabolizing enzymes[4].

Putative Signaling and Biological Activity

Direct signaling pathways initiated by 9,13-di-cis-retinol have not been identified. The biological activity of retinoids is predominantly mediated by the binding of retinoic acid isomers to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). It has been reported that 9,13-di-cis-retinoic acid has little to no affinity for cellular retinoic acid-binding proteins (CRABPs) and does not activate RARs or RXRs[3]. Therefore, the current evidence suggests that 9,13-di-cis-retinol primarily serves as a precursor for 9,13-di-cis-retinoic acid, which may have yet-to-be-discovered biological roles or is simply a catabolite of other active retinoids.

Hypothesized Role of 9,13-di-cis-Retinol cluster_0 Cellular Milieu cluster_1 Nuclear Signaling 9,13-di-cis-Retinol 9,13-di-cis-Retinol Metabolism Metabolism 9,13-di-cis-Retinol->Metabolism 9,13-di-cis-Retinoic Acid 9,13-di-cis-Retinoic Acid RAR/RXR RAR/RXR 9,13-di-cis-Retinoic Acid->RAR/RXR Low Affinity (No Activation) Metabolism->9,13-di-cis-Retinoic Acid Gene Expression Gene Expression RAR/RXR->Gene Expression Biological Effects Biological Effects Gene Expression->Biological Effects

Hypothesized role of 9,13-di-cis-retinol in cellular processes.

Experimental Protocols

The analysis of 9,13-di-cis-retinol is challenging due to its low endogenous concentrations and its light and oxygen sensitivity. The following protocols are generalized from methods used for the analysis of multiple retinoid isomers and can be adapted for the specific quantification of 9,13-di-cis-retinol.

Sample Preparation and Extraction

Objective: To extract retinoids from biological matrices while minimizing degradation and isomerization.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., retinyl acetate)

  • Butylated hydroxytoluene (BHT)

  • Hexane, Ethanol, Dichloromethane, Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer, Centrifuge

  • Nitrogen evaporator

Procedure:

  • All procedures must be performed under yellow or red light to prevent photoisomerization.

  • To the biological sample, add an appropriate amount of internal standard and BHT (as an antioxidant).

  • For liquid samples (e.g., plasma), perform a liquid-liquid extraction with a mixture of hexane and ethanol (e.g., 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.

  • For tissue samples, homogenize in a suitable buffer and then perform the liquid-liquid extraction.

  • Collect the organic (upper) phase and repeat the extraction of the aqueous phase.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify 9,13-di-cis-retinol from other retinoid isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 325 nm for retinols.

  • Injection Volume: 20-100 µL

Quantification:

  • Generate a standard curve using a purified 9,13-di-cis-retinol standard of known concentrations.

  • Calculate the concentration in the sample by comparing the peak area of the analyte to the standard curve, correcting for the recovery of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To provide highly sensitive and specific quantification of 9,13-di-cis-retinol.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions: Similar to HPLC conditions, but may use ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis.

MS/MS Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 9,13-di-cis-retinol and the internal standard need to be determined by infusing the pure standards.

Quantification:

  • Quantification is based on the peak area ratio of the analyte to a stable isotope-labeled internal standard, if available, against a calibration curve.

Experimental Workflow for 9,13-di-cis-Retinol Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Add Internal Standard & BHT Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation HPLC or LC Detection Detection Chromatographic Separation->Detection UV or MS/MS Data Analysis Data Analysis Detection->Data Analysis Peak Integration Quantification Quantification Data Analysis->Quantification Standard Curve

General experimental workflow for the analysis of 9,13-di-cis-retinol.

Conclusion and Future Directions

The study of 9,13-di-cis-retinol is still in its infancy. While its presence in biological systems is confirmed through the detection of its metabolite, 9,13-di-cis-retinoic acid, its direct biological functions remain to be elucidated. The low endogenous concentrations and potential for isomerization during analysis present significant technical challenges.

Future research should focus on:

  • Developing and validating specific and highly sensitive analytical methods for the direct quantification of 9,13-di-cis-retinol in various tissues.

  • Investigating the enzymatic pathways responsible for the formation and metabolism of 9,13-di-cis-retinol.

  • Exploring the potential for direct interaction of 9,13-di-cis-retinol with cellular proteins and receptors to uncover any unique biological activities.

  • Utilizing metabolomics approaches to better understand the position of 9,13-di-cis-retinol within the broader retinoid metabolic network.

A deeper understanding of this enigmatic isomer will contribute to a more complete picture of retinoid biology and may reveal novel pathways and regulatory mechanisms relevant to health and disease.

References

9-cis,13-cis-Retinol-d5: A Technical Guide to its Application in Vitamin A Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are a class of lipophilic molecules essential for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. The intricate network of metabolic pathways that govern the absorption, transport, storage, and biological activity of retinoids is tightly regulated. Understanding the precise flux through these pathways is paramount for elucidating disease mechanisms and developing novel therapeutic interventions. Stable isotope-labeled internal standards and tracers are indispensable tools in this endeavor, and among them, deuterated retinoids offer a powerful approach to track the metabolic fate of specific isomers. This technical guide focuses on the theoretical application and practical considerations of a custom-synthesized deuterated retinoid, 9-cis,13-cis-Retinol-d5, as a novel tracer in the study of vitamin A metabolism. While direct literature on this specific d5-labeled isomer is not available, this guide will extrapolate from established principles of retinoid chemistry, metabolism, and stable isotope tracer studies to provide a comprehensive overview for researchers.

Overview of Vitamin A Metabolism

The metabolism of vitamin A is a complex process involving multiple enzymatic steps and transport proteins. The major dietary forms of vitamin A are retinyl esters from animal sources and β-carotene from plants. In the body, these are converted to retinol, which serves as the central transport and storage form of vitamin A. Retinol can be esterified to retinyl esters for storage, primarily in the liver, or oxidized to retinaldehyde and then irreversibly to retinoic acid, the primary biologically active metabolite.[1]

Retinoids exist as several geometric isomers due to the presence of double bonds in their polyene chain. The most common and biologically important isomers are all-trans, 9-cis, 11-cis, and 13-cis. Each isomer has distinct roles and metabolic pathways. For instance, 11-cis-retinal is the chromophore of rhodopsin, essential for vision, while all-trans-retinoic acid and 9-cis-retinoic acid are ligands for nuclear receptors that regulate gene expression.[2] The interconversion between these isomers is a critical aspect of vitamin A homeostasis.

The Role of 9-cis and 13-cis Isomers in Retinoid Signaling

While all-trans-retinoic acid is a high-affinity ligand for Retinoic Acid Receptors (RARs), 9-cis-retinoic acid is unique in that it can bind to and activate both RARs and Retinoid X Receptors (RXRs).[3][4] RXRs form heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs).[3] This places 9-cis-retinoic acid at a crucial intersection of multiple signaling pathways.

13-cis-retinoic acid, widely known as the acne medication isotretinoin, is also a naturally occurring retinoid.[5] Although it has a lower affinity for RARs compared to all-trans-retinoic acid, its biological effects are partly mediated through its isomerization to more active forms.[6] The metabolism and signaling of both 9-cis and 13-cis isomers are of significant interest in various fields, from dermatology to oncology.

This compound as a Novel Research Tool

Theoretical Application:

A molecule like this compound, while not described in current literature, would be a powerful tool for dissecting the intricate isomerization and metabolic pathways of vitamin A. The deuterium labeling provides a "heavy" signature that allows it to be distinguished from endogenous, unlabeled retinoids by mass spectrometry. The presence of both 9-cis and 13-cis isomers in a single tracer molecule would enable researchers to simultaneously track the metabolic fate of both configurations.

Potential Research Applications:

  • Isomerization Studies: By administering this compound, researchers could quantify the rates of conversion to other isomers, such as all-trans-retinol and 11-cis-retinol, under various physiological and pathological conditions.

  • Metabolic Flux Analysis: This tracer could be used to determine the flux of these specific cis-isomers towards oxidation to their corresponding retinoic acids or esterification for storage.

  • Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of 9-cis and 13-cis retinol could be precisely determined without interference from endogenous retinoid pools.

  • Drug Development: For pharmaceutical companies developing drugs that target retinoid metabolism, this compound could serve as a valuable tool to assess the on-target and off-target effects of their compounds.

Synthesis of Deuterated Retinoids:

The synthesis of deuterated retinoids is a specialized process that typically involves the use of deuterated starting materials and reagents.[7][8][9] For this compound, a synthetic strategy would likely involve the introduction of deuterium atoms at stable positions on the molecule, for example, on the cyclohexenyl ring or the polyene chain, through methods such as deuterium exchange reactions or by using deuterated building blocks.[7] Custom synthesis of such stable isotope-labeled compounds is offered by specialized chemical companies.[10][11][12]

Quantitative Data Presentation

The following tables summarize pharmacokinetic data for 9-cis-retinoic acid and 13-cis-retinoic acid, which can serve as a proxy for understanding the potential behavior of their retinol precursors.

Table 1: Pharmacokinetic Parameters of 9-cis-Retinoic Acid in Humans [13][14]

ParameterValueConditions
Time to Peak Plasma Concentration (Tmax) 3 - 4 hoursSingle oral doses (5-150 mg) in healthy men.[13]
Half-life (t½) 1.3 - 2.4 hoursSingle oral doses (5-150 mg) in healthy men.[13]
Major Metabolite 4-oxo-9-cis-retinoic acidReached peak plasma levels of 41% to 83% of the parent compound.[13]
Effect on Plasma Retinol Maximum 30% reduction from baselineObserved 24 hours after administration.[13]

Table 2: Pharmacokinetic Parameters of 13-cis-Retinoic Acid in Humans [5][15][16]

ParameterValueConditions
Time to Peak Plasma Concentration (Tmax) 2 - 4 hoursOral administration in children with neuroblastoma.[5]
Half-life (t½) 10 - 20 hoursOral administration in various patient populations.
Major Metabolite 4-oxo-13-cis-retinoic acidPlasma concentrations can exceed that of the parent compound with chronic dosing.[5]
Bioavailability Variable, enhanced with foodOral administration.

Experimental Protocols

Extraction of Retinoids from Plasma/Serum

This protocol is a general guideline and may require optimization depending on the specific sample and analytical method. All procedures should be performed under yellow or red light to prevent photoisomerization of retinoids.[17]

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Addition: To 500 µL of plasma, add an appropriate internal standard, such as a deuterated or 13C-labeled retinoid, to correct for extraction efficiency.[18]

  • Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex thoroughly to precipitate proteins.[18]

  • Acidification: Add 60 µL of 4 N HCl to the sample and vortex.[18]

  • Liquid-Liquid Extraction: Add 5 mL of hexane to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 1000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat Extraction: Repeat the hexane extraction (steps 5-7) on the remaining aqueous layer and combine the hexane extracts.

  • Solvent Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 32°C.[18]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., 50 µL of 40:60 water:acetonitrile) for LC-MS/MS analysis.[18]

Extraction of Retinoids from Tissues
  • Tissue Homogenization: Homogenize a known weight of tissue (e.g., 10-20 mg) in an appropriate buffer. Homogenization in ethanol can improve extraction efficiency for hepatic retinoids.[19][20]

  • Internal Standard Addition: Add a known amount of an internal standard to the homogenate.

  • Extraction: Follow a similar liquid-liquid extraction procedure as described for plasma, potentially with adjustments to the solvent volumes and number of extractions based on the tissue type and lipid content. For acidic retinoids, acidification of the homogenate before extraction can improve recovery.[19]

  • Solvent Evaporation and Reconstitution: Proceed with solvent evaporation and reconstitution as described for plasma samples.

Quantification of Retinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoids and their deuterated analogs.[21][22][23][24][25]

  • Chromatographic Separation:

    • Column: A C18 or C30 reversed-phase column is commonly used for retinoid separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid (e.g., formic acid or acetic acid) is typically employed.

    • Flow Rate and Temperature: These parameters should be optimized to achieve good separation of the isomers of interest.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for less polar retinoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. This involves selecting a specific precursor ion for the analyte and a specific product ion that is formed upon fragmentation. This provides high selectivity and sensitivity.

    • MRM Transitions: For this compound, the precursor ion would be [M+H]+ or [M-H2O+H]+ with a mass corresponding to the deuterated molecule. The product ions would be specific fragments of the retinoid structure. These transitions would need to be determined experimentally.

  • Quantification:

    • Calibration Curve: A calibration curve is generated using known concentrations of the unlabeled and/or deuterated retinoid standards.

    • Isotope Dilution Mass Spectrometry: The ratio of the peak area of the deuterated analyte to the peak area of the endogenous, unlabeled analyte is used to calculate the concentration of the endogenous compound, or to track the metabolism of the administered tracer.

Signaling Pathways and Experimental Workflows

Vitamin A Metabolic Pathway

This diagram illustrates the central steps in vitamin A metabolism, from the uptake of dietary sources to the generation of the active metabolite, retinoic acid.

Vitamin_A_Metabolism Dietary Vitamin A Dietary Vitamin A Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinyl Esters (Storage) Retinyl Esters (Storage) Retinol->Retinyl Esters (Storage) LRAT/ARAT Retinaldehyde->Retinol RDH Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid RALDH (irreversible) Inactive Metabolites Inactive Metabolites Retinoic Acid->Inactive Metabolites CYP26A1 Retinyl Esters (Storage)->Retinol REH

Figure 1: Overview of the Vitamin A metabolic pathway.

Retinoid Signaling Pathway

This diagram shows the mechanism by which all-trans-retinoic acid and 9-cis-retinoic acid regulate gene expression through nuclear receptors.

Retinoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA_cyto all-trans-RA 9cRA_cyto 9-cis-RA 9cRA_nuc 9-cis-RA 9cRA_cyto->9cRA_nuc Diffusion CRABP CRABP atRA_nuc all-trans-RA CRABP->atRA_nuc Transport RAR RAR atRA_nuc->RAR 9cRA_nuc->RAR RXR RXR 9cRA_nuc->RXR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Activation/ Repression

Figure 2: Simplified retinoid signaling pathway.

Experimental Workflow for a Tracer Study

This diagram outlines the key steps in conducting a metabolic study using this compound.

Tracer_Workflow A Administer This compound to subject B Collect biological samples (plasma, tissues) at time points A->B C Extract retinoids (including deuterated and non-deuterated forms) B->C D Analyze by LC-MS/MS C->D E Quantify deuterated and non-deuterated retinoid isomers D->E F Calculate pharmacokinetic parameters and metabolic conversion rates E->F

Figure 3: Experimental workflow for a tracer study.

Conclusion

The use of deuterated tracers like the proposed this compound offers a sophisticated and precise method for investigating the complex and dynamic nature of vitamin A metabolism. By enabling the simultaneous tracking of both 9-cis and 13-cis retinol isomers, such a tool would provide invaluable insights into their metabolic fates, interconversions, and contributions to the overall retinoid pool. This technical guide has provided a theoretical framework and practical methodologies for researchers, scientists, and drug development professionals to consider when designing and implementing studies that aim to unravel the intricate details of vitamin A metabolism. While further research is needed to synthesize and validate the utility of this compound, the principles outlined here provide a solid foundation for its potential application in advancing our understanding of retinoid biology.

References

Methodological & Application

Application Notes and Protocols for the Use of 9-cis,13-cis-Retinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of retinoids, a class of compounds derived from vitamin A, is crucial in various fields, including pharmacology, toxicology, and nutritional science. Retinoids play vital roles in numerous physiological processes such as vision, immune function, and cellular differentiation. Their analysis in biological matrices, however, presents challenges due to their low endogenous concentrations, sensitivity to light and oxidation, and the presence of multiple isomers.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response. 9-cis,13-cis-Retinol-d5 is a deuterated analog of a specific retinol isomer, designed to serve as an ideal internal standard for the quantification of retinol and its isomers in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure and mass are sufficiently different from the endogenous analytes to be distinguished by the mass spectrometer, while its physicochemical properties are nearly identical, ensuring it behaves similarly during extraction, chromatography, and ionization.

Application: Quantification of Retinol Isomers in Human Plasma

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of all-trans-retinol, 9-cis-retinol, 11-cis-retinol, and 13-cis-retinol in human plasma using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Analytes: all-trans-Retinol, 9-cis-retinol, 11-cis-retinol, 13-cis-retinol (analytical grade)

  • Internal Standard: this compound

  • Solvents: Acetonitrile, Methanol, Methyl-tert-butyl ether (MTBE), Water (LC-MS grade)

  • Reagents: Formic acid, Butylated hydroxytoluene (BHT)

  • Biological Matrix: Human plasma (K2EDTA)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each retinol isomer and the internal standard in ethanol with 0.1% BHT. Store at -80°C in amber vials.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in the same diluent.

3. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • Thaw plasma samples on ice and protect from light.

  • To 100 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution (this compound).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Add 1 mL of MTBE to the supernatant and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of 90:10 (v/v) methanol:water with 0.1% formic acid.

  • Transfer to an amber autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 80% B

      • 1-5 min: 80% to 98% B

      • 5-7 min: 98% B

      • 7.1-9 min: 80% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
all-trans-Retinol269.293.115
9-cis-Retinol269.293.115
11-cis-Retinol269.293.115
13-cis-Retinol269.293.115
This compound (IS) 274.2 97.1 15

Note: MRM transitions should be optimized for the specific instrument used.

Data Presentation

Table 1: Typical Analytical Performance Characteristics

The following table presents representative data for the analytical method. These values are typical for the quantification of retinoids using a deuterated internal standard and LC-MS/MS, based on published literature for similar analytes.[1][2]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%RSD)Recovery (%)
all-trans-Retinol1 - 1000>0.99195 - 105<1585 - 95
9-cis-Retinol1 - 1000>0.99193 - 107<1583 - 96
11-cis-Retinol1 - 1000>0.99196 - 104<1586 - 94
13-cis-Retinol1 - 1000>0.99194 - 106<1584 - 97

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) add_is Add this compound (IS) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle centrifuge2 Centrifuge lle->centrifuge2 evap Evaporate to Dryness centrifuge2->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject lc Chromatographic Separation (C18) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for retinol quantification.

Retinoid Signaling Pathway

retinoid_signaling cluster_cell cluster_nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RDH Retinal->Retinol RDH RA Retinoic Acid (RA) Retinal->RA RALDH RAR RAR RA->RAR Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) RAR->RARE binds to RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene regulates Cell Cell Membrane

Caption: Simplified retinoid signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Retinoid Isomers Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and embryonic development.[1][2] Their biological activity is highly dependent on their isomeric form. For instance, all-trans-retinoic acid (atRA) and 9-cis-retinoic acid are known to activate different nuclear receptors, thereby initiating distinct downstream signaling cascades.[1][3] Consequently, the accurate separation and quantification of individual retinoid isomers in biological matrices are paramount for understanding their physiological roles and for the development of retinoid-based therapeutics.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of closely related isomers.[4] However, the analysis of retinoids in complex biological samples presents challenges due to their low endogenous concentrations, susceptibility to isomerization and degradation, and the presence of interfering matrix components.[5] The use of a deuterated internal standard is a critical component of a robust HPLC method for retinoid analysis. Deuterated standards, such as all-trans-retinoic acid-d5 (atRA-d5) or 13-cis-retinoic acid-d5 (13-cisRA-d5), are chemically identical to their non-deuterated counterparts but have a higher molecular weight.[5][6] This allows them to be distinguished by mass spectrometry (MS) while co-eluting chromatographically. By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, it can be used to correct for variability in extraction efficiency and matrix effects, leading to more accurate and precise quantification.[5][6]

This application note provides a detailed HPLC protocol for the separation and quantification of retinoid isomers in biological samples using a deuterated internal standard. The protocol includes procedures for sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of retinoids from serum or plasma samples. All procedures involving retinoids should be performed under yellow or dim red light to prevent photoisomerization.[1][2]

Reagents and Materials:

  • Serum or plasma sample

  • Deuterated internal standard solution (e.g., 1 µM 13-cisRA-d5 in acetonitrile:methanol 60:40)[6]

  • Acetonitrile (ACN), HPLC grade[6][7][8]

  • 4 N Hydrochloric acid (HCl)[6]

  • Hexane, HPLC grade[6]

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 500 µL of serum in a glass tube, add 10 µL of the deuterated internal standard solution.[6]

  • Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample.[6]

  • Vortex the sample thoroughly to precipitate proteins.

  • Add 5 mL of hexane to the tube and vortex for 1 minute to extract the retinoids.[6]

  • Centrifuge at 1000 rpm for 3 minutes to separate the organic and aqueous phases.[6]

  • Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Repeat the hexane extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.[6]

  • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen at 32°C.[6]

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions

This method utilizes a reverse-phase HPLC system coupled with a tandem mass spectrometer (MS/MS) for sensitive and specific detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Thermo Scientific™ Vanquish™)[7]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Thermo Scientific™ TSQ Endura™)[7]

  • C18 reverse-phase column (e.g., Accucore™ C18, 100 x 2.1 mm, 2.6 µm)[7]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[7]

  • Mobile Phase B: Methanol with 0.1% formic acid[7]

  • Gradient: A linear gradient can be optimized to achieve the best separation of the target isomers. A starting point could be:

    • 0-5 min: 100% A to 100% B

    • 5-19 min: Hold at 100% B

    • 19-20 min: 100% B to 100% A

    • 20-30 min: Re-equilibrate with 100% A[9]

  • Flow Rate: 0.2 - 1.0 mL/min (will need to be optimized for the specific column dimensions)[9]

  • Column Temperature: 25°C[9]

  • Injection Volume: 10-20 µL[9]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the specific retinoids of interest.[7]

  • Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for each retinoid isomer and the deuterated standard need to be determined by direct infusion of standards.

Data Presentation

The following table summarizes representative quantitative data for the analysis of retinoid isomers. Retention times can vary based on the specific HPLC system and conditions.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
all-trans-Retinoic Acid (atRA)6.08[3]301.2205.1
13-cis-Retinoic Acid5.48[3]301.2205.1
9-cis-Retinoic Acid5.86[3]301.2205.1
9,13-di-cis-Retinoic Acid5.62[3]301.2205.1
13-cis-Retinoic Acid-d5 (IS)~5.48306.2210.1

Note: The precursor and product ions are examples and should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Add Deuterated Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip lle Liquid-Liquid Extraction (Hexane) protein_precip->lle evap Evaporation to Dryness lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (SRM) hplc->msms integration Peak Integration msms->integration quantification Quantification using Internal Standard integration->quantification results Results (Concentration of Isomers) quantification->results

Caption: Experimental workflow for retinoid isomer analysis.

Retinoid Signaling Pathway

retinoid_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA_cyto all-trans-RA CRABP CRABP atRA_cyto->CRABP Binds atRA_CRABP atRA-CRABP Complex CRABP->atRA_CRABP atRA_nuc all-trans-RA atRA_CRABP->atRA_nuc Transport RAR RAR atRA_nuc->RAR Binds & Activates RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds transcription Gene Transcription RARE->transcription Regulates

Caption: Simplified retinoid signaling pathway.

References

Application Note: High-Throughput Analysis of 9-cis,13-cis-Retinol-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note describes a robust and sensitive method for the quantitative analysis of 9-cis,13-cis-Retinol-d5 in human plasma. Retinoids, a class of compounds derived from vitamin A, are critical in numerous physiological processes, including vision, immune function, and cell differentiation.[1] The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification in complex biological matrices by correcting for analyte losses during sample preparation and potential matrix effects during analysis. This protocol details a liquid-liquid extraction (LLE) procedure followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for retinoid analysis due to its high sensitivity and specificity.[1][2]

Retinoids are known to be sensitive to light, heat, and oxidation.[3][4] Therefore, all steps of the sample preparation and analysis should be performed under yellow light or in amber-colored tubes to prevent isomerization and degradation.[3][5]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in human plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Acetonitrile (Protein Precipitation) vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_lle Add LLE Solvent (e.g., Hexane:Ethyl Acetate) supernatant->add_lle vortex3 Vortex add_lle->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 extract Collect Organic Layer centrifuge2->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection quantification Quantification detection->quantification integrate Peak Integration quantification->integrate calibration Calibration Curve Generation integrate->calibration concentration Calculate Analyte Concentration calibration->concentration

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • Human plasma (stored at -80°C)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Amber-colored microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for retinoid extraction from human plasma.[1][6][7]

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: In an amber-colored microcentrifuge tube, add 200 µL of human plasma. Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[1]

  • Vortexing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a new amber-colored tube.

  • Liquid-Liquid Extraction: Add 600 µL of a hexane:ethyl acetate (1:1, v/v) mixture to the supernatant.[6]

  • Vortexing: Vortex for 1 minute to facilitate the extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[6]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean amber-colored tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an amber-colored autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

The exact m/z values for the precursor and product ions for 9-cis,13-cis-Retinol and its d5-labeled internal standard will need to be determined by direct infusion of the analytical standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
9-cis,13-cis-RetinolTo be determinedTo be determined
This compoundTo be determinedTo be determined

Quantitative Data Summary

The following tables summarize typical performance characteristics for retinoid analysis in human plasma based on published methods. These values should be established and validated for the specific this compound assay in your laboratory.

Table 1: Method Validation Parameters

ParameterTypical PerformanceReference
Linearity Range 0.5 - 250 ng/mL (r² > 0.99)[2][8]
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[2]
Intra-day Precision (%CV) < 10%[2][6]
Inter-day Precision (%CV) < 15%[2][6]
Accuracy (%RE) 90 - 110%[2]
Extraction Recovery > 80%[6][9]
Matrix Effect Within acceptable limits (typically 85-115%)[2]

Stability Considerations

Retinoids are susceptible to degradation, which can impact the accuracy of quantitative results.

  • Light Sensitivity: All sample handling, preparation, and storage should be performed under yellow light or in amber-colored containers to prevent photo-isomerization and degradation.[5][10]

  • Thermal Stability: Samples should be kept on ice or at 4°C during preparation and stored at -80°C for long-term stability.[11][12] Retinoids in plasma have been shown to be stable for several months at -20°C or -80°C.[11]

  • Oxidative Stability: The use of antioxidants such as butylated hydroxytoluene (BHT) can be considered in the extraction solvent to minimize oxidation, although potential interference with the analysis should be evaluated.[13]

Signaling Pathway Visualization

While this application note focuses on the analytical methodology, it is important to remember the biological context of retinoids. The following diagram illustrates a simplified representation of the retinoid signaling pathway.

G cluster_cellular Cellular Uptake and Metabolism cluster_nuclear Nuclear Signaling Retinol_circ Retinol (in circulation) Retinol_cell Intracellular Retinol Retinol_circ->Retinol_cell Uptake Retinaldehyde Retinaldehyde Retinol_cell->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR RA RA RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription

Caption: Simplified retinoid signaling pathway.

Conclusion

The described liquid-liquid extraction protocol coupled with LC-MS/MS analysis provides a reliable and sensitive method for the quantification of this compound in human plasma. Careful attention to sample handling, particularly protection from light and maintenance of low temperatures, is crucial for obtaining accurate and reproducible results. This methodology is well-suited for pharmacokinetic studies and other applications in drug development and clinical research.

References

Application Notes and Protocols for 9-cis,13-cis-Retinol-d5 in Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-cis,13-cis-Retinol-d5 as an internal standard and substrate for in vitro metabolic stability studies. The following protocols and data facilitate the assessment of the metabolic fate of retinoids and related compounds.

Introduction

This compound is a deuterated analog of 9,13-di-cis-retinol, a geometric isomer of Vitamin A. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its structural similarity to endogenous retinols allows it to be used as a probe substrate to investigate the activity of enzymes involved in retinoid metabolism. Understanding the metabolic stability of retinoid analogs is crucial in drug development, particularly for compounds targeting retinoid X receptors (RXRs) and retinoic acid receptors (RARs).

Retinoids undergo complex metabolic transformations, including isomerization and oxidation, primarily mediated by cytochrome P450 (CYP) enzymes and alcohol/aldehyde dehydrogenases.[1][2][3] The metabolic pathways of related isomers like 9-cis-retinoic acid involve the formation of 4-oxo and 13,14-dihydro metabolites.[4] Isomerization between different cis/trans forms is also a significant metabolic route.[3][4] These pathways are critical for regulating the cellular levels of active retinoids.

Application: Internal Standard for Quantitative Bioanalysis

Due to its chemical and physical properties being nearly identical to its non-deuterated counterpart, this compound co-elutes during chromatographic separation, but is readily distinguished by its higher mass in a mass spectrometer. This makes it an excellent internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Application: Probe Substrate for Metabolic Stability Assays

This compound can be used as a substrate in in vitro systems like human liver microsomes (HLM) or hepatocytes to determine key metabolic stability parameters such as intrinsic clearance (CLint) and half-life (t½). These parameters are essential for predicting the in vivo pharmacokinetic properties of a drug candidate.

Quantitative Data Summary

The following table summarizes typical data obtained from in vitro metabolic stability assays using a hypothetical retinoid analog, demonstrating how results for this compound would be presented.

CompoundTest SystemIncubation Time (min)% Parent Remainingt½ (min)CLint (µL/min/mg protein)
This compound HLM010045.215.3
588.5
1569.1
3048.9
6023.7
Control Compound (e.g., Verapamil) HLM010018.537.5
577.8
1545.1
3019.8
603.9

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a different deuterated compound not related to retinoids)

  • Control compound (e.g., a compound with known metabolic stability like verapamil or testosterone)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

    • Prepare working solutions by diluting the stock solution in the incubation buffer to the desired final concentration (typically 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the phosphate buffer, human liver microsomes, and the test compound working solution to 37°C.

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the this compound working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the analytical internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The method should be capable of separating the parent compound from potential metabolites.[5][6][7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

G cluster_workflow Metabolic Stability Workflow prep Prepare Solutions (Compound, Microsomes, NADPH) incubate Incubate at 37°C prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Acetonitrile) sample->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (t½, CLint) analyze->data

Caption: Experimental workflow for in vitro metabolic stability assay.

G cluster_pathway Simplified Retinoid Metabolism Retinol This compound Retinal 9-cis,13-cis-Retinal-d5 Retinol->Retinal Alcohol Dehydrogenase Isomers Isomerization Products Retinol->Isomers Retinoic_Acid 9-cis,13-cis-Retinoic Acid-d5 Retinal->Retinoic_Acid Aldehyde Dehydrogenase Retinal->Isomers Oxidized_Metabolites Oxidized Metabolites (e.g., 4-oxo) Retinoic_Acid->Oxidized_Metabolites CYP Enzymes Retinoic_Acid->Isomers

Caption: Potential metabolic pathways of this compound.

References

Application Notes and Protocols for the Experimental Use of 9-cis,13-cis-Retinol-d5 in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 9-cis,13-cis-Retinol-d5 and related 9-cis-retinoids in ophthalmology research. The information compiled from preclinical and clinical studies is intended to guide researchers in designing and executing experiments to investigate retinal diseases and develop novel therapeutic strategies.

Application Notes

Therapeutic Potential of 9-cis-Retinoids in Retinal Degenerative Diseases

9-cis-retinoids, such as 9-cis-retinyl acetate, have shown significant promise in treating retinal degenerative diseases caused by defects in the visual cycle. In conditions like Leber congenital amaurosis (LCA) arising from mutations in genes like RPE65 or LRAT, the production of 11-cis-retinal, the chromophore essential for vision, is impaired.[1][2][3] Oral administration of 9-cis-retinyl acetate, a stable pro-drug, can bypass this enzymatic block.[4][5] Once administered, it is converted to 9-cis-retinal, which can bind to opsin in photoreceptor cells to form a functional visual pigment called isorhodopsin, thereby restoring light sensitivity and improving visual function.[1][4]

Clinical trials with an oral formulation of 9-cis-retinyl acetate (QLT091001) have demonstrated improvements in visual acuity and visual fields in patients with LCA.[][7]

Deuterated Retinoids for Slowing Retinal Degeneration

Recent research has highlighted the therapeutic potential of deuterated vitamin A derivatives in slowing the progression of certain retinal diseases like Stargardt disease.[8][9] The underlying principle is that the deuteration of specific positions on the retinoid molecule, such as the C20 position, can slow down the formation of toxic vitamin A dimers (bisretinoids) like A2E, a major component of lipofuscin.[10] The accumulation of lipofuscin in the retinal pigment epithelium (RPE) is a hallmark of Stargardt disease and age-related macular degeneration (AMD) and is cytotoxic to RPE cells. By reducing the rate of dimerization, deuterated retinoids can potentially preserve retinal function and prevent photoreceptor cell death.[8][10] While the specific compound this compound has not been explicitly documented in therapeutic studies, the principle of using deuterated retinoids to mitigate toxic byproduct formation is a promising area of investigation.

This compound as an Internal Standard for Quantitative Analysis

The deuterated compound, this compound, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods.[11] Its chemical properties are nearly identical to the endogenous, non-deuterated 9-cis,13-cis-Retinol, but it has a higher mass due to the presence of five deuterium atoms. This mass difference allows for its clear distinction from the endogenous analyte in a mass spectrometer.

When added to a biological sample (e.g., retinal tissue homogenate or plasma) at a known concentration before sample preparation, this compound serves as a valuable tool to correct for any loss of the analyte during extraction and to account for variations in instrument response.[5][12] This ensures accurate and precise quantification of the endogenous levels of 9-cis,13-cis-Retinol and its metabolites, which is crucial for understanding retinoid metabolism in both healthy and diseased states.

Quantitative Data

Table 1: Preclinical Efficacy of 9-cis-Retinyl Acetate in Rpe65-/- Mice
Dosage RegimenOutcome MeasureResultReference
Single dose (6.25-50 mg/kg)Scotopic ERG a- and b-wave amplitudesDose-dependent improvement[1][8]
Daily dose (1-12.5 mg/kg) for 14 daysScotopic ERG a- and b-wave amplitudesRemarkable improvement in retinal function[1]
Daily dose (1 and 4 mg/kg) for 8 weeksRetinal morphologyPreservation of retinal structure[1][8]
Single dose (~100 mg/kg)ERG responses after 1 monthSignificant restoration of ERG responses[13]
Table 2: Clinical Trial Outcomes of Oral 9-cis-Retinyl Acetate (QLT091001) in Leber Congenital Amaurosis (Phase 1b)
DosagePatient PopulationPrimary Outcome MeasuresResultsReference
10-40 mg/m²/day for 7 daysPatients with RPE65 or LRAT mutations (n=14)Goldmann Visual Fields (GVF)71% of patients had an improvement in GVF areas.[]
Visual Acuity43% of patients had an improvement in visual acuity.[]
40 mg/m²/day for 7 daysPatients with RPE65 or LRAT mutations (n=18)Goldmann Visual Fields (GVF)44% of patients showed a ≥20% increase in functional retinal area.[7]
Visual Acuity (ETDRS letter score)67% of patients showed a ≥5 letter score increase.[7]

Experimental Protocols

Protocol for Oral Gavage of 9-cis-Retinyl Acetate in Mice

Objective: To administer a precise dose of 9-cis-retinyl acetate to mice to study its effects on retinal function and morphology.

Materials:

  • 9-cis-retinyl acetate

  • Soybean oil (or other suitable vehicle)

  • Animal gavage needles (20-22 gauge, straight or curved)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of 9-cis-retinyl acetate.

    • Dissolve it in a suitable vehicle like soybean oil to the desired final concentration (e.g., for an 80 mg/kg dose in a 25g mouse with a gavage volume of 150 µL, the concentration would be approximately 13.3 mg/mL).

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse by scruffing the neck to immobilize the head.

    • Insert the gavage needle into the esophagus via the side of the mouth, ensuring it does not enter the trachea.

    • Slowly dispense the solution from the syringe.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Reference: [2][10]

Protocol for Electroretinography (ERG) in Mice

Objective: To assess the function of retinal photoreceptors (rods and cones) and other retinal cells.

Materials:

  • ERG recording system (e.g., UTAS E-3000)

  • Contact lens electrodes

  • Reference and ground electrodes

  • Mydriatic solution (e.g., 1% tropicamide)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Heating pad

  • Ganzfeld dome

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight (minimum 12 hours) before recording scotopic ERGs.

  • Anesthesia and Pupil Dilation:

    • Anesthetize the mouse using an approved protocol.

    • Place the mouse on a heating pad to maintain body temperature.

    • Apply one drop of mydriatic solution to each eye to dilate the pupils.

  • Electrode Placement:

    • Place the contact lens electrode on the cornea, ensuring good contact.

    • Place the reference electrode subcutaneously on the head and the ground electrode subcutaneously on the tail.

  • Scotopic ERG Recording:

    • Position the mouse within the Ganzfeld dome.

    • Present a series of light flashes of increasing intensity and record the retinal responses (a-wave and b-wave).

  • Photopic ERG Recording:

    • Light-adapt the mouse for 10 minutes to a background light to saturate rod function.

    • Present a series of light flashes against the background light and record the cone-mediated responses.

  • Recovery: After recording, remove the electrodes and allow the mouse to recover from anesthesia on a heating pad.

Reference: [14][15]

Protocol for Retinoid Analysis in Ocular Tissue by LC-MS/MS using a Deuterated Internal Standard

Objective: To quantify the levels of 9-cis-retinol and other retinoids in retinal tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Dissected retinal tissue

  • This compound (internal standard)

  • Homogenizer

  • Organic solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile)

  • LC-MS/MS system with an appropriate column (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (under dim red light):

    • Dissect the retina and place it in a microcentrifuge tube on dry ice.

    • Add a known amount of this compound internal standard solution to the tissue.

    • Homogenize the tissue in a suitable buffer.

  • Liquid-Liquid Extraction:

    • Add organic solvents (e.g., a mixture of hexane and ethyl acetate) to the homogenate to extract the retinoids.

    • Vortex vigorously and then centrifuge to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer containing the retinoids.

    • Repeat the extraction process to maximize recovery.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the retinoids using a suitable gradient on a C18 column.

    • Detect and quantify the parent and daughter ions for both the endogenous retinoid and the deuterated internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous retinoid to the peak area of the internal standard.

    • Determine the concentration of the endogenous retinoid using a standard curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Reference: [16][17][18]

Signaling Pathways and Experimental Workflows

The Visual Cycle and the Role of 9-cis-Retinal

Caption: The canonical visual cycle and the intervention point of 9-cis-retinal.

Retinoic Acid Signaling Pathway

Retinoic_Acid_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol STRA6 Receptor Retinal Retinal Retinol->Retinal RDH all_trans_RA all-trans-Retinoic Acid Retinal->all_trans_RA RALDH _9_cis_RA 9-cis-Retinoic Acid all_trans_RA->_9_cis_RA Isomerase RAR RAR all_trans_RA->RAR _9_cis_RA->RAR RXR RXR _9_cis_RA->RXR RAR_RXR_dimer RAR-RXR Heterodimer RAR->RAR_RXR_dimer RXR->RAR_RXR_dimer RARE RARE (Retinoic Acid Response Element) RAR_RXR_dimer->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified overview of the retinoic acid signaling pathway.

Experimental Workflow for Preclinical Evaluation of 9-cis-Retinoids

Preclinical_Workflow start Start: Retinal Disease Mouse Model (e.g., Rpe65-/-) treatment_group Treatment Group: Oral Gavage with 9-cis-Retinyl Acetate start->treatment_group control_group Control Group: Oral Gavage with Vehicle start->control_group erg_assessment Functional Assessment: Electroretinography (ERG) treatment_group->erg_assessment retinoid_analysis Biochemical Analysis: LC-MS/MS of Ocular Retinoids treatment_group->retinoid_analysis histology Structural Analysis: Retinal Histology treatment_group->histology control_group->erg_assessment control_group->retinoid_analysis control_group->histology data_analysis Data Analysis and Comparison erg_assessment->data_analysis retinoid_analysis->data_analysis histology->data_analysis conclusion Conclusion: Efficacy and Mechanism of 9-cis-Retinoid Therapy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating 9-cis-retinoids in a mouse model.

References

Application of 9-cis,13-cis-Retinol-d5 in Cancer Cell Line Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1] Their potent biological activities have made them a focal point in cancer research, both for prevention and treatment.[1][2][3] Among the various isomers, 9-cis-retinoic acid, a metabolite of 9-cis-retinol, is a high-affinity ligand for both the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4] This dual agonism allows it to modulate a wide array of target genes involved in cell cycle control and tumor suppression.

The deuterated compound, 9-cis,13-cis-Retinol-d5, serves as an invaluable tool in these investigations. Due to its isotopic labeling, it is primarily utilized as an internal standard for highly accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry-based methods. This ensures precise measurement of uptake, metabolism, and concentration of the active compound in cancer cell line studies. While this compound itself is not typically applied for its biological effects, it is integral to the rigorous study of the pharmacokinetics and pharmacodynamics of 9-cis-retinol and its metabolites.

This document provides detailed application notes and protocols for the use of 9-cis-retinol in cancer cell line studies, with a focus on the integral role of this compound in ensuring data accuracy and reliability.

Signaling Pathways and Mechanism of Action

The anti-cancer effects of 9-cis-retinol are primarily mediated through its conversion to 9-cis-retinoic acid. This active metabolite then binds to and activates RAR/RXR heterodimers in the nucleus. This binding initiates a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of target genes. These genes are often involved in pathways that inhibit cell proliferation and induce apoptosis.

G cluster_cell Cancer Cell 9_cis_Retinol 9-cis-Retinol cRDH cis-Retinol Dehydrogenase (cRDH) 9_cis_Retinol->cRDH Enters Cell 9_cis_RA 9-cis-Retinoic Acid (Active Metabolite) cRDH->9_cis_RA Oxidation RXR_RAR RXR-RAR Heterodimer 9_cis_RA->RXR_RAR Binds to RXR RXR RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE Retinoic Acid Response Element (RARE) in DNA RXR_RAR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Gene_Transcription->Proliferation_Inhibition

Fig. 1: Simplified signaling pathway of 9-cis-retinol in cancer cells.

Quantitative Data Summary

The following tables summarize the effects of 9-cis-retinol and its metabolites on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cancer Cell Proliferation by 9-cis-Retinoids

Cell LineCancer TypeCompoundConcentration% Growth InhibitionReference
MCF7 (cRDH transduced)Breast Carcinoma9-cis-retinolNot Specified60-80%[5]
T47DBreast Cancer9-cis-retinoic acidNot SpecifiedSignificant[6]
Gastric Cancer Cell LinesGastric Cancer9-cis-retinoic acidNot SpecifiedSignificant[6]
FADU, HEp-2, etc.Oral Squamous Cell Carcinoma9-cis-retinoic acid10⁻⁶ MSignificant[7]

Table 2: Effects of 9-cis-Retinoids on Cellular Processes

Cell LineCancer TypeCompoundEffectReference
Neuroblastoma CellsNeuroblastoma9-cis-retinoic acidSuppression of myc expression[6]
MCF-7Breast Cancer9-cis-retinoic acidDown-regulation of ER mRNA and protein[6]
PANC-1, HPAF-IIPancreatic Adenocarcinoma13-cis-retinoic acid + 1,25-dihydroxy vitamin D3Inhibition of TNF-alpha-mediated cell invasion[4]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines the steps to assess the anti-proliferative effects of 9-cis-retinol on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF7, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 9-cis-retinol

  • This compound (for quantitative analysis)

  • Vehicle control (e.g., DMSO or ethanol)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 9-cis-retinol in the appropriate vehicle. Create a series of dilutions to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Treatment: Remove the medium from the wells and replace it with fresh medium containing the different concentrations of 9-cis-retinol or the vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a chosen proliferation assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prepare_compounds Prepare 9-cis-Retinol Dilutions & Vehicle adhere->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate assay Perform Cell Proliferation Assay incubate->assay read_plate Read Absorbance with Plate Reader assay->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

Fig. 2: Workflow for the in vitro cell proliferation assay.
Protocol 2: Quantification of 9-cis-retinol in Cell Lysates and Media using LC-MS/MS

This protocol describes how to use this compound as an internal standard for the accurate quantification of 9-cis-retinol.

Materials:

  • Treated cells and culture media from Protocol 1

  • This compound stock solution

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Sample Collection: Collect cell culture media and cell lysates at various time points after treatment with 9-cis-retinol.

  • Internal Standard Spiking: Add a known concentration of this compound to each sample.

  • Extraction: Perform a liquid-liquid extraction to isolate the retinoids from the sample matrix.

  • Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Quantification: Create a standard curve using known concentrations of 9-cis-retinol. The ratio of the peak area of 9-cis-retinol to the peak area of the internal standard (this compound) is used to calculate the concentration of 9-cis-retinol in the samples.

G cluster_workflow Quantification Workflow start Start with Cell Lysate/Media Sample spike Spike with This compound (Internal Standard) start->spike extract Liquid-Liquid Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify 9-cis-Retinol using Standard Curve and Internal Standard Ratio analyze->quantify end Report Concentration quantify->end

Fig. 3: Logical relationship for quantification using an internal standard.

Conclusion

The study of 9-cis-retinol and its metabolites in cancer cell lines holds significant promise for the development of novel anti-cancer therapies. The methodologies outlined in this document provide a framework for robust and reproducible research in this area. The use of isotopically labeled standards like this compound is critical for ensuring the accuracy of quantitative data, which is paramount for understanding the therapeutic potential of these compounds. By adhering to these detailed protocols, researchers can confidently investigate the mechanisms of action and efficacy of 9-cis-retinol in various cancer models.

References

Application Note & Protocol: Quantitative Analysis of Retinoids in Biological Samples using 9-cis,13-cis-Retinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including vision, immune function, and cellular differentiation. Accurate quantification of retinoids in biological matrices is essential for understanding their metabolic pathways and their roles in health and disease. This application note provides a detailed protocol for the accurate quantification of retinoids in biological samples, such as serum and plasma, using a stable isotope-labeled internal standard, 9-cis,13-cis-Retinol-d5. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. The protocol outlines procedures for sample spiking, extraction, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • Biological Matrix: Serum, plasma, or tissue homogenate.

  • Internal Standard (IS): this compound solution (concentration to be determined based on expected analyte levels). This is a deuterium-labeled version of 9-cis,13-cis-Retinol[1][2].

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Methyl-tert-butyl ether (MTBE), HPLC grade

    • Hexane, HPLC grade

    • Ethanol, absolute

    • Water, deionized or HPLC grade

  • Acids: Formic acid, analytical grade

  • Reagents for Protein Precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA) (optional).

  • Reagents for Liquid-Liquid Extraction: As per the selected protocol.

  • Laboratory Equipment:

    • Vortex mixer

    • Centrifuge capable of reaching >10,000 rpm

    • Evaporation system (e.g., nitrogen evaporator)

    • Autosampler vials with inserts

    • Pipettes and tips

    • Analytical balance

Experimental Protocols

This section details two common methods for sample preparation following the spiking of the internal standard: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Sample Preparation by Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Sample Thawing: Thaw frozen biological samples (e.g., serum, plasma) on ice to prevent degradation of retinoids.

  • Aliquoting: Aliquot 200 µL of the biological sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the this compound internal standard solution to each sample. A common practice is to add 20 µL of a 1000 ng/mL retinoid ISTD mixture.[3][4] The final concentration of the internal standard should be within the linear range of the calibration curve.

  • Vortexing: Briefly vortex the mixture to ensure homogeneity.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.[3][4]

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3][4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3][4]

G Workflow for Protein Precipitation cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (200 µL) Spike Spike with this compound Sample->Spike Vortex1 Vortex Spike->Vortex1 Add_ACN Add Acetonitrile (400 µL) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 1. Protein Precipitation Workflow.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.

  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from the Protein Precipitation protocol.

  • Internal Standard Spiking: Add the this compound internal standard as described in step 3 of the Protein Precipitation protocol.[3][4]

  • Vortexing: Briefly vortex the sample.

  • Initial Acetonitrile Addition: Add 200 µL of acetonitrile and vortex for 1 minute.[3]

  • Extraction Solvent Addition: Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[3]

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.[3]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.[3]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[3]

  • Reconstitution: Reconstitute the dried extract in 200 µL of a water and methanol mixture (e.g., 1:3 v/v).[3]

  • Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]

G Workflow for Liquid-Liquid Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (200 µL) Spike Spike with this compound Sample->Spike Vortex1 Vortex Spike->Vortex1 Add_ACN Add Acetonitrile (200 µL) & Vortex Vortex1->Add_ACN Add_MTBE Add MTBE (1.2 mL) & Vortex Add_ACN->Add_MTBE Centrifuge Centrifuge (13,000 rpm, 10 min) Add_MTBE->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in H2O:MeOH Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2. Liquid-Liquid Extraction Workflow.

LC-MS/MS Analysis

The following are general conditions that can be adapted for specific instrumentation.

  • LC System: A UHPLC or HPLC system capable of binary gradient elution.[4][5]

  • Column: A C18 reversed-phase column is commonly used for retinoid analysis (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid.[3]

  • Gradient: A gradient elution is typically used to separate the retinoids from other matrix components.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

  • Autosampler Temperature: 4 °C.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI in positive ion mode often showing good sensitivity for retinoids.[6]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: LC-MS/MS Parameters for Retinoid Analysis

ParameterSetting
LC System UHPLC/HPLC Binary Pump
Column C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Autosampler Temp. 4 °C
MS System Triple Quadrupole
Ionization Mode APCI/ESI, Positive Ion
Scan Type Selected Reaction Monitoring (SRM)

Table 2: Example Calibration Curve Data

Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234105,6780.0495
526,170106,1230.2466
1051,987105,9900.4905
50258,934106,3452.4349
100521,456105,8764.9253
5002,605,789106,01124.580
10005,198,765105,98749.051

Note: The linearity of the calibration curve should be assessed, with an R² value > 0.99 being desirable.

General Considerations and Best Practices

  • Light Sensitivity: Retinoids are light-sensitive. All sample handling and preparation steps should be performed under amber or yellow light, or in light-protected tubes.

  • Stability: Retinoids can be unstable. Samples should be processed promptly and stored at -80°C for long-term storage.[7] Stock solutions of standards should also be stored at low temperatures in the dark.

  • Solubility: this compound, like other retinoids, is soluble in organic solvents such as ethanol, DMSO, and acetonitrile.[7] Prepare stock solutions in an appropriate organic solvent before diluting into aqueous matrices.

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of analytes. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

References

Application Notes and Protocols for the Detection of 9-cis,13-cis-Retinol-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous biological processes, including cell growth, differentiation, and vision.[1] The analysis of specific retinoid isomers, such as 9-cis,13-cis-Retinol, is essential for understanding their physiological roles and for the development of retinoid-based therapeutics. The use of stable isotope-labeled internal standards, like 9-cis,13-cis-Retinol-d5, is critical for accurate quantification in complex biological matrices. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of retinoids, which are susceptible to degradation by light and heat. All procedures should be performed under red light or in amber vials to prevent isomerization and degradation.

1. Protein Precipitation (for Serum or Plasma)

This is a rapid method suitable for high-throughput analysis.[2]

  • To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of a methanolic solution of this compound (as an internal standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to an amber autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (for Serum, Plasma, or Tissue Homogenates)

This method offers a cleaner extract, reducing matrix effects in the mass spectrometer.[3]

  • To 500 µL of serum, plasma, or tissue homogenate, add the internal standard solution.

  • Add 1 mL of 0.025 M KOH in ethanol and vortex.[3]

  • Add 5 mL of n-hexane, vortex thoroughly, and centrifuge to separate the phases.[4]

  • Transfer the upper organic layer (containing neutral lipids) to a clean tube.

  • To the remaining aqueous layer, add 60 µL of 4 M HCl to acidify.[3]

  • Perform a second extraction with 5 mL of n-hexane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 60:40 acetonitrile:water) and transfer to an amber autosampler vial.[4]

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve different retinoid isomers.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 or RP-Amide column (e.g., 100 x 2.1 mm, 2.6 µm)[2]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic retinoids. An example gradient is a linear gradient from 60% A to 10% A over 10 minutes, followed by a wash and re-equilibration.[4]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C[4]
Injection Volume 5 - 20 µL
Mass Spectrometry (MS)

Atmospheric pressure chemical ionization (APCI) is often preferred for retinol analysis due to its efficient ionization and reduced matrix effects compared to electrospray ionization (ESI).[5] However, ESI in positive ion mode has also been successfully used.[2]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting (APCI)Recommended Setting (ESI)
Ionization Mode Positive (+)Positive (+)
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 292.5 (theoretically [M+H]⁺)m/z 292.5 (theoretically [M+H]⁺)
Product Ion (Q3) m/z 274.5 (theoretically [M+H-H₂O]⁺)m/z 274.5 (theoretically [M+H-H₂O]⁺)
Collision Energy To be optimized by infusing a standard solutionTo be optimized by infusing a standard solution
Capillary Voltage N/A3.5 - 4.0 kV[6]
Nebulizer Current/Gas 3 - 5 µA / 40-60 psi40-60 psi
Source Temperature 350 - 450°C200 - 350°C[6]
Desolvation/Vaporizer Gas Flow High (e.g., 8-12 L/min)High (e.g., 800-1000 L/hr)[6]
Curtain/Sheath Gas 20 - 30 psi30 - 40 psi

Note: The optimal MRM transition for this compound should be empirically determined by infusing a standard of the compound into the mass spectrometer. The values provided are theoretical based on the expected fragmentation pattern involving the loss of a water molecule from the protonated parent ion.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of concentrations across different samples or treatment groups.

Table 3: Example of Quantitative Data Summary

Sample IDAnalyteConcentration (ng/mL)%CV (n=3)
Control 1This compound48.74.2
Control 2This compound51.23.8
Treated 1This compound25.35.1
Treated 2This compound27.84.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC Liquid Chromatography (C18 or RP-Amide Column) Evaporate->LC MS Mass Spectrometry (APCI or ESI, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting Quant->Report retinoid_signaling cluster_cell Target Cell cluster_nucleus Nucleus Retinol_in Retinol Retinal Retinal Retinol_in->Retinal ADH/RDH RA Retinoic Acid (RA) Retinal->RA ALDH RA_nuc RA RA->RA_nuc RAR RAR RARE RARE (DNA) RAR->RARE binds RXR RXR RXR->RARE binds Gene Target Gene Transcription RARE->Gene regulates RA_nuc->RAR Bloodstream Bloodstream (Retinol-RBP) Bloodstream->Retinol_in

References

Troubleshooting & Optimization

stability and storage conditions for 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 9-cis,13-cis-Retinol-d5. The information is compiled from available data on related retinoid isomers and general best practices for these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is limited, based on data for other deuterated retinol isomers, the following storage conditions are recommended to ensure stability. Retinoids are sensitive to light, air, and heat, which can induce isomerization and degradation.[1]

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, the compound, which may be shipped at ambient temperature as a non-hazardous chemical, should be stored immediately under the recommended long-term storage conditions.[2] The product is generally stable for a few weeks during ordinary shipping and customs processing.[2]

Q3: What solvents should I use to prepare stock solutions?

A3: For related compounds like 9-cis Retinol-d5, solutions are often prepared in acetonitrile.[1] Other organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) can also be used for similar retinoids, but it is crucial to use solvents that have been purged with an inert gas to remove dissolved oxygen.[3] Solubility in chloroform and methanol is reported as slightly soluble for 9-cis Retinol-d5.[1]

Q4: How stable are stock solutions of this compound?

A4: Stock solutions should be stored at low temperatures. For short-term storage (days to weeks), 0-4°C may be acceptable, while long-term storage (months to years) requires -20°C or colder.[2] For a 9-cis Retinol-d5 solution in acetonitrile, a stability of at least 2 years is reported at -80°C.[1] It is recommended to prepare fresh working solutions from a stock solution for each experiment and to avoid repeated freeze-thaw cycles.

Q5: What are the main degradation pathways for this compound?

A5: Retinoids, in general, are susceptible to isomerization and oxidation. Exposure to light and oxygen can induce the isomerization of the cis/trans double bonds.[1] For example, all-trans-Retinol can isomerize to 9-cis and 13-cis forms upon exposure to light or oxygen.[1] Oxidation can occur at the polyene chain.[1] It is crucial to handle the compound under yellow light or in the dark and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Storage and Stability Data

The following table summarizes recommended storage conditions based on data from similar retinoid compounds.

ConditionTemperatureDurationExpected StabilitySource
Solid Form 0 to 4°CShort-term (days to weeks)Stable[2]
-20°CLong-term (months to years)>2 years (if stored properly)[2]
In Solution (e.g., in Acetonitrile) -80°CLong-term (years)≥ 2 years[1]
Stock Solution 0 to 4°CShort-term (days to weeks)Stable[2]
-20°CLong-term (months)Stable[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper handling.Always handle the compound and its solutions under subdued yellow light and in an inert atmosphere. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it upon preparation.
Low or no signal in analytical assays (e.g., LC-MS) Poor solubility or precipitation of the compound in the experimental buffer.Ensure the solvent used for the stock solution is compatible with your assay conditions. For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer.[3] Do not store aqueous solutions for more than a day.[3]
Adsorption to plasticware.Use glass or polypropylene labware. Silanized glassware can further reduce adsorption.
Appearance of unexpected peaks in chromatograms Isomerization of the compound.Minimize exposure to light and heat during all steps of sample preparation and analysis. Use fresh solutions and store them properly.
Oxidation of the compound.Use degassed solvents and handle under an inert atmosphere. The addition of an antioxidant like butylated hydroxytoluene (BHT) to solutions can help prevent oxidation.

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating key considerations for handling and using this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Receive Compound store Store at recommended long-term temperature (-20°C or -80°C) start->store prepare_stock Prepare Stock Solution (e.g., in Acetonitrile) under inert gas and subdued light store->prepare_stock aliquot Aliquot stock solution into single-use vials prepare_stock->aliquot store_stock Store aliquots at -20°C or -80°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw For each experiment prepare_working Prepare fresh working solution in assay buffer thaw->prepare_working experiment Perform Experiment prepare_working->experiment analyze Analyze Results (e.g., LC-MS) experiment->analyze

Caption: Recommended workflow for the preparation and use of this compound solutions.

degradation_pathway cluster_factors Degradation Factors compound This compound isomerization Isomerization Products (e.g., other cis/trans isomers) compound->isomerization Isomerization oxidation Oxidation Products compound->oxidation Oxidation light Light light->isomerization oxygen Oxygen oxygen->oxidation heat Heat heat->isomerization heat->oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: LC-MS Analysis of 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 9-cis,13-cis-Retinol-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix[1][2]. These effects, primarily ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of an LC-MS method[3]. For a deuterated internal standard like this compound, which is used to quantify an endogenous analyte, understanding and mitigating matrix effects is crucial for reliable results. While stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar matrix effects, thereby providing correction, significant or differential matrix effects can still lead to inaccurate quantification[4].

Q2: What are the most common sources of matrix effects in the analysis of retinoids from biological samples?

A2: The most common sources of matrix effects in the analysis of retinoids from biological matrices such as plasma or serum are phospholipids[1][5]. These endogenous lipids are abundant in biological samples and can co-extract with retinoids during sample preparation. During LC-MS analysis, phospholipids can co-elute with the analyte and its internal standard, leading to ion suppression in the electrospray ionization (ESI) source[1][3]. Other potential sources include salts, proteins, and other endogenous metabolites[1].

Q3: Is there specific quantitative data available for matrix effects on this compound?

A3: Extensive literature searches did not yield specific quantitative data on the matrix effects for this compound. However, studies on retinol and other retinoids provide valuable insights. For instance, one study on retinol analysis in serum using a simple protein precipitation method reported that matrix effects were not significant, being less than 15%[6][7]. It is crucial for each laboratory to determine the matrix effect for this compound within their specific experimental setup as part of method validation.

Q4: How can I assess the matrix effect for this compound in my assay?

A4: The matrix effect can be assessed by comparing the peak area of the internal standard in a post-extraction spiked sample (matrix extract spiked with the standard) to the peak area of the internal standard in a neat solution (pure solvent). The matrix factor (MF) is calculated as follows:

MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the LC-MS analysis of this compound.

Issue 1: Poor Reproducibility and Accuracy

Possible Cause: Significant or variable matrix effects between samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids. Consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) or temperature.

    • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT. Experiment with different extraction solvents (e.g., methyl-tert-butyl ether, hexane, ethyl acetate) to selectively extract retinoids while minimizing phospholipid co-extraction.

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup. Develop a method using a suitable sorbent (e.g., C18, mixed-mode) to retain the analyte and wash away interfering matrix components.

  • Optimize Chromatographic Separation:

    • Ensure baseline separation of this compound from the bulk of the matrix components, especially phospholipids.

    • Adjust the gradient profile to achieve better separation.

    • Consider using a different stationary phase (e.g., a column with a different chemistry).

  • Use a Stable Isotope-Labeled Internal Standard:

    • The use of this compound is a good practice. Ensure it is added to the samples as early as possible in the sample preparation workflow to account for variability in both extraction recovery and matrix effects.

Issue 2: Low Signal Intensity (Ion Suppression)

Possible Cause: Co-elution of this compound with highly abundant, easily ionizable matrix components like phospholipids.

Troubleshooting Steps:

  • Improve Sample Cleanup: As detailed in Issue 1, enhance the sample preparation method to remove interfering compounds.

  • Modify Chromatographic Conditions:

    • Change the mobile phase composition or gradient to shift the retention time of the internal standard away from the region of major ion suppression.

    • A post-column infusion experiment can help identify the retention time windows where significant ion suppression occurs.

  • Optimize MS Source Parameters:

    • Adjust parameters such as spray voltage, gas flows, and temperature to minimize the impact of matrix components on the ionization of the analyte.

  • Consider a Different Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds[8][9].

Quantitative Data on Matrix Effects (Illustrative)

While specific data for this compound is not available, the following table illustrates how quantitative data on matrix effects for a similar compound (Retinol) might be presented. Researchers should aim to generate similar data during their method validation.

Biological MatrixSample Preparation MethodAnalyteMatrix Effect (%)Reference
Human SerumProtein PrecipitationRetinol< 15[6][7]
Human PlasmaLiquid-Liquid ExtractionRetinoic Acid IsomersNot specified, but method showed good accuracy[8]
Rat ProstateProtein PrecipitationRetinolNot quantified, but good recovery and reproducibility achieved[10]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis.

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract compared to PPT.

  • To 200 µL of serum, add the this compound internal standard.

  • Add 200 µL of acetonitrile and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge for 10 minutes at 13,000 rpm.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at room temperature.

  • Reconstitute the extract in 200 µL of 1:3 water and methanol.

  • Transfer the supernatant to an MS vial for analysis[7].

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS analysis.

Troubleshooting_Logic Start Poor Reproducibility or Low Signal Check_SamplePrep Evaluate Sample Preparation Method Start->Check_SamplePrep Check_Chroma Optimize Chromatography Start->Check_Chroma Check_MS Optimize MS Source Parameters Start->Check_MS PPT Protein Precipitation Sufficient? Check_SamplePrep->PPT Baseline_Sep Baseline Separation Achieved? Check_Chroma->Baseline_Sep Signal_Improved Signal Intensity Improved? Check_MS->Signal_Improved LLE_SPE Implement LLE or SPE PPT->LLE_SPE No Resolved Issue Resolved PPT->Resolved Yes LLE_SPE->Resolved Adjust_Grad Adjust Gradient/ Mobile Phase Baseline_Sep->Adjust_Grad No Baseline_Sep->Resolved Yes Adjust_Grad->Resolved FineTune_Source Fine-tune Source Parameters Signal_Improved->FineTune_Source No Signal_Improved->Resolved Yes FineTune_Source->Resolved

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing LC Gradients for Retinoid-d5 Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of retinoid-d5 isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal baseline separation of these critical compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing actionable solutions to resolve them.

Q1: I am seeing poor or no baseline separation between my retinoid-d5 isomers (e.g., all-trans-retinoic acid-d5 and 13-cis-retinoic acid-d5). What should I do first?

A1: When facing co-elution or poor resolution, a systematic approach is crucial. Start by assessing your column and mobile phase, as these are the most common sources of separation issues.

  • Verify Column Choice: For separating structurally similar hydrophobic isomers like retinoids, a C30 column is often superior to a standard C18 column. The C30 phase provides enhanced shape selectivity, which is critical for resolving cis/trans isomers.[1][2][3] If you are using a C18 column and experiencing issues, consider switching to a C30 column.

  • Check Mobile Phase Composition: The organic modifier, aqueous component, and pH of your mobile phase are critical.

    • Organic Solvent: Acetonitrile often provides different selectivity compared to methanol for retinoid separations. If you are using one, consider trying the other or a combination.[4]

    • pH/Additive: Small amounts of an acid like formic acid or acetic acid (e.g., 0.1-0.5%) in the mobile phase are often used to improve peak shape and resolution for retinoic acid isomers by suppressing the ionization of the carboxylic acid group.[5][6]

  • Optimize the Gradient: A shallow gradient is essential for separating closely eluting isomers. If your initial gradient is too steep, the isomers will not have sufficient time to resolve on the column. Decrease the rate of change of your organic solvent over the elution window where the isomers appear. For example, if isomers elute between 40% and 50% B, try a segment in your gradient that goes from 40% to 50% B over a longer period.

Below is a logical workflow for troubleshooting poor separation.

G cluster_0 Troubleshooting Workflow start Poor Baseline Separation col_check Is a C30 column being used? start->col_check switch_col Switch to C30 Column for better shape selectivity col_check->switch_col No mp_check Is the mobile phase optimized? (Organic solvent, pH) col_check->mp_check Yes switch_col->mp_check adjust_mp Test alternative organic solvents (ACN vs MeOH) Ensure acid modifier is present mp_check->adjust_mp No gradient_check Is the gradient profile shallow enough? mp_check->gradient_check Yes adjust_mp->gradient_check adjust_gradient Decrease %B/min around the elution time of the isomers gradient_check->adjust_gradient No temp_check Is temperature optimized? gradient_check->temp_check Yes adjust_gradient->temp_check adjust_temp Test temperatures between 10°C and 30°C temp_check->adjust_temp No success Baseline Separation Achieved temp_check->success Yes adjust_temp->success

Caption: A step-by-step workflow for troubleshooting poor isomer separation.

Q2: My peaks are broad and/or show significant tailing. How can I improve the peak shape?

A2: Poor peak shape is often caused by secondary interactions on the column, issues with the mobile phase, or extra-column volume.

  • Mobile Phase pH: For retinoic acid isomers, the mobile phase pH must be low enough to keep the carboxylic acid group protonated (neutral). An acidic modifier like 0.1% formic acid or acetic acid is typically sufficient.[6] If the pH is too high, you can get mixed ionization states, leading to peak tailing.

  • Column Contamination or Degradation: Contaminants from previous samples can build up on the column inlet, causing peak distortion. Try flushing the column with a strong solvent (e.g., isopropanol or methylene chloride, if compatible with your phase). If the problem persists, the column may be degraded and require replacement.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening. Ensure you are using tubing with a small internal diameter (e.g., ≤0.125 mm) and that the connections are made with zero dead volume.[7]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.

Q3: My retention times are drifting or are not reproducible between injections. What is the cause?

A3: Unstable retention times are typically a sign of an unstable HPLC system.

  • Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, a 5-10 minute equilibration period between runs is a good starting point.[5][7]

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed, as dissolved air can form bubbles in the pump, leading to inconsistent flow rates.[7] Also, check that the mobile phase composition has not changed due to the evaporation of a more volatile component. Preparing fresh mobile phase daily is recommended.

  • Pump Performance: Leaks in the pump seals or faulty check valves can cause fluctuations in the flow rate, directly impacting retention times.[8] Monitor the system pressure; significant fluctuations are a key indicator of pump problems.

  • Temperature Fluctuations: Column temperature has a significant effect on retention. Using a thermostatted column compartment is essential for reproducible chromatography.[7] Even small drifts in ambient lab temperature can cause retention times to shift.

Frequently Asked Questions (FAQs)

Q1: Why is a C30 column often recommended for retinoid isomer separation over a C18 column?

A1: A C30 column has a longer alkyl chain bonded to the silica support compared to a C18 column. This longer chain provides a higher degree of "shape selectivity." This means the C30 stationary phase can better distinguish between molecules with subtle differences in their three-dimensional shape, such as the cis and trans isomers of retinoids.[1][2] While a C18 can work, a C30 phase often provides greater resolution and retention for these types of hydrophobic, structurally related analytes.[3][9][10]

Q2: What is a good starting point for an LC gradient program for retinoid-d5 isomers?

A2: A good starting point is a reversed-phase method using a C30 or high-quality C18 column. The mobile phase would typically consist of:

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.5% Acetic Acid[5][6]

  • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid or 0.5% Acetic Acid[5][6]

A shallow gradient is key. A generic starting gradient is outlined in the table below. This should be optimized based on your specific isomers and system.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.44060Initial
2.00.44060Linear
12.00.4595Linear
15.00.4595Hold
15.10.44060Return to Initial
20.00.44060Equilibrate

Q3: How does temperature affect the separation of retinoid-d5 isomers?

A3: Temperature influences several aspects of the separation:

  • Viscosity: Higher temperatures decrease mobile phase viscosity, which lowers system backpressure.

  • Retention: Generally, increasing temperature reduces retention times as analytes have more kinetic energy and interact less with the stationary phase.

  • Selectivity: Changing the temperature can alter the selectivity (i.e., the relative separation) between two peaks. For some isomer pairs, decreasing the temperature (e.g., to 10-15°C) can enhance resolution by increasing interaction with the stationary phase, although this will increase run times and pressure.[9] Conversely, for other pairs, a higher temperature may be beneficial. It is an important parameter to screen during method development.

The diagram below illustrates the key parameters that can be adjusted to optimize isomer separation.

G cluster_1 LC Parameter Influence on Separation center Baseline Isomer Separation col Column Chemistry col_desc C30: High Shape Selectivity C18: General Purpose col->col_desc col_desc->center mp Mobile Phase mp_desc Solvent (ACN/MeOH): Affects Selectivity Modifier (Acid): Improves Peak Shape mp->mp_desc mp_desc->center grad Gradient Profile grad_desc Shallow Gradient: Increases Resolution Steep Gradient: Reduces Run Time grad->grad_desc grad_desc->center temp Temperature temp_desc Affects Retention & Selectivity Lower Temp often improves resolution temp->temp_desc temp_desc->center

Caption: Key LC parameters influencing the baseline separation of retinoid isomers.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase UHPLC Method for Retinoid-d5 Isomers

This protocol provides a robust starting point for separating common retinoic acid-d5 isomers.

1. Instrumentation and Columns:

  • System: A UHPLC or HPLC system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.

  • Column: Acclaim C30, 2.1 x 150 mm, 3 µm particle size (or equivalent C30 phase).[1] A Supelcosil ABZ+PLUS, 2.1 x 100 mm, 3 µm is another option.[6]

  • Guard Column: Use a compatible guard column to protect the analytical column.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

  • Preparation: Filter both mobile phases through a 0.22 µm filter and degas thoroughly by sonication or online degasser.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C (can be optimized between 10-40°C)

  • Injection Volume: 5 µL (adjust based on sample concentration and sensitivity)

  • Detector: UV detector at 340-360 nm or a mass spectrometer for deuterated compounds.[5]

  • Gradient Program:

    • 0-2 min: Hold at 60% B

    • 2-15 min: Linear gradient from 60% B to 90% B

    • 15-17 min: Hold at 90% B

    • 17.1-22 min: Return to 60% B and equilibrate

4. Sample Preparation:

  • Retinoids are sensitive to light and oxidation.[6] All sample handling should be performed under yellow or red light, and samples should be stored in amber vials at low temperatures.

  • Reconstitute final extracts in a solvent compatible with the initial mobile phase conditions (e.g., 60% Acetonitrile/40% Water) to ensure good peak shape.

This guide is intended to provide a strong foundation for your method development and troubleshooting efforts. Always refer to your instrument and column manuals for specific operational limits.

References

troubleshooting low recovery of 9-cis,13-cis-Retinol-d5 in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting low recovery of 9-cis,13-cis-Retinol-d5, a common internal standard used in retinoid analysis. The following sections offer structured FAQs, detailed experimental protocols, and visual aids to diagnose and resolve common extraction issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of my this compound internal standard?

Low recovery of this compound is typically traced back to one of three main causes: chemical degradation, inefficiencies in the extraction procedure (whether Solid-Phase or Liquid-Liquid Extraction), or sample matrix effects. Retinoids as a class of compounds are inherently unstable and can be easily degraded by exposure to light, heat, and oxygen.[1][2] Procedural errors, such as using an incorrect solvent or improper pH during extraction, can also significantly reduce recovery.[3][4] Finally, components within the biological sample (e.g., plasma proteins) can interfere with the extraction process.[5]

Q2: How can I prevent the degradation of this compound during my experiment?

Protecting the integrity of the retinoid is critical. All handling steps should be performed under yellow or dim light to prevent photo-isomerization and degradation.[2] Samples should be kept on ice or at 4°C throughout the extraction process.[2] It is also advisable to use amber glass vials or tubes wrapped in aluminum foil for all solutions and sample extracts.[2] To prevent oxidation, solvents should be purged with nitrogen or argon, and antioxidants like butylated hydroxytoluene (BHT) can be added to extraction solvents (e.g., at 0.1%).[6]

Q3: I am using Solid-Phase Extraction (SPE) and suspect it's the cause of my low recovery. What specific steps should I troubleshoot?

Low recovery in SPE often results from a mismatch between the analyte, the sorbent, and the solvents used. Key areas to investigate include:

  • Sorbent Conditioning: Ensure the sorbent is properly wetted with the appropriate solvent before loading the sample, as incomplete wetting can prevent the analyte from binding effectively.[3][7]

  • Sample Loading: The pH of the sample must be optimized to ensure the analyte is in the correct ionic state for retention on the sorbent.[3] Furthermore, the sample should be loaded at a controlled, slow flow rate to allow for sufficient interaction with the sorbent.[3]

  • Washing Step: The wash solvent may be too aggressive, causing the premature elution of the analyte along with interferences.[4] Test a weaker wash solvent to see if recovery improves.

  • Elution Step: The elution solvent may be too weak to completely desorb the analyte from the sorbent.[3][4] Try increasing the solvent strength or including a "soak" step, where the elution solvent is left on the column for several minutes before final collection.[8]

  • Sorbent Choice: Verify that the chosen sorbent chemistry (e.g., C18, ion-exchange) is appropriate for the properties of this compound.[3]

Q4: My protocol uses Liquid-Liquid Extraction (LLE), and my recovery is poor. What are the common pitfalls?

For LLE, low recovery is often due to incomplete phase separation or the analyte remaining in the wrong phase. Consider the following:

  • Protein Precipitation: Retinoids in plasma are bound to proteins like retinol-binding protein (RBP).[9] An initial protein precipitation step, often with ethanol or acetonitrile, is crucial to release the analyte for extraction.[6]

  • Solvent Choice: The extraction solvent must have the correct polarity to effectively partition the retinoid from the aqueous sample matrix.[10][11] Hexane, ethyl ether, and mixtures thereof are commonly used.[6] The choice of solvent for redissolving the final extract is also critical for compatibility with subsequent analysis (e.g., HPLC).[12]

  • Extraction Efficiency: Ensure thorough mixing (e.g., vortexing) to maximize the surface area between the aqueous and organic phases. Multiple extraction steps (e.g., extracting the aqueous layer three times with fresh organic solvent) are more effective than a single extraction with a large volume.[6]

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte. Centrifugation can help break up these emulsions.

Q5: Could matrix effects be the source of my low recovery, and how can I address them?

Yes, matrix effects can significantly impact recovery and analytical detection. In biological samples like plasma, endogenous components such as lipids and proteins can co-extract with your analyte and suppress its signal during LC-MS analysis.[5] Since this compound is a deuterated internal standard, it should co-elute with the analyte and experience similar matrix effects, thereby correcting for signal suppression during detection.[13] However, if matrix components interfere with the extraction itself (e.g., by preventing the internal standard from being released from binding proteins), this will manifest as low recovery. To mitigate this, ensure your sample cleanup is robust. This includes an efficient protein precipitation step and, if necessary, an optimized SPE wash protocol to remove interfering substances.[14]

Quantitative Data Summary

For reference, key properties of the internal standard and common extraction solvents are summarized below.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₅D₅O[15][16]
Molecular Weight291.48 g/mol [16]
Purity≥99% deuterated forms[15]
SolubilitySlightly soluble in Chloroform and Methanol[15]
StorageStore at -20°C or below, protect from light[2]

Table 2: Common Solvents for Retinoid Extraction

SolventPolarityCommon Use in Retinoid ExtractionReference
HexaneNon-polarLLE primary extraction solvent for carotenes and retinyl esters.[11]
EthanolPolarProtein precipitation; LLE solvent modifier; SPE elution.[6][10]
MethanolPolarProtein precipitation; SPE elution; HPLC mobile phase.[10]
AcetonitrilePolarProtein precipitation; SPE elution; HPLC mobile phase.[12]
Ethyl AcetateIntermediateLLE primary extraction solvent.[17]
DichloromethaneIntermediateLLE primary extraction solvent.[18]

Visual Guides and Workflows

The following diagrams illustrate the troubleshooting process and key chemical pathways.

Troubleshooting_Workflow start Low Recovery Observed for This compound check_degradation 1. Review Sample Handling (Light, Temp, Oxygen) start->check_degradation check_extraction_type 2. Identify Extraction Method check_degradation->check_extraction_type spe_path Solid-Phase Extraction (SPE) check_extraction_type->spe_path SPE lle_path Liquid-Liquid Extraction (LLE) check_extraction_type->lle_path LLE spe_steps Troubleshoot SPE Steps: - Sorbent Conditioning - Sample Loading (pH, Flow) - Wash Solvent Strength - Elution Solvent Strength spe_path->spe_steps lle_steps Troubleshoot LLE Steps: - Protein Precipitation - Solvent Choice & Ratio - Mixing/Vortexing Time - Check for Emulsions lle_path->lle_steps matrix_effects 3. Investigate Matrix Effects (Improve Sample Cleanup) spe_steps->matrix_effects lle_steps->matrix_effects solution Recovery Improved matrix_effects->solution

Caption: A workflow to diagnose low internal standard recovery.

Degradation_Pathway cluster_factors factors Degradation Factors light Light (UV) retinoid This compound (Stable State) light->retinoid heat Heat heat->retinoid oxygen Oxygen (Air) oxygen->retinoid degraded Oxidized Products (Loss of Analyte) retinoid->degraded Oxidation isomerized Other Isomers (e.g., all-trans) retinoid->isomerized Isomerization

Caption: Common degradation pathways for retinoids.

Detailed Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 2 mL amber microcentrifuge tube, add 200 µL of plasma.

  • Internal Standard Spiking:

    • Add 10 µL of this compound working solution (concentration should be optimized based on expected analyte levels and instrument sensitivity).

  • Protein Precipitation:

    • Add 400 µL of cold ethanol containing 0.1% BHT.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new amber glass tube.

    • Add 1 mL of hexane (or a hexane:ethyl acetate mixture).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean amber tube.

    • Repeat the extraction (steps 4.2-4.4) on the remaining aqueous layer two more times, pooling the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., methanol/acetonitrile).[12]

    • Vortex briefly and transfer to an amber autosampler vial for LC-MS analysis.[17]

Protocol 2: General Solid-Phase Extraction (SPE) from Human Plasma

This protocol uses a standard C18 (reversed-phase) SPE cartridge and is a starting point for method development.

  • Sample Pre-treatment:

    • In an amber tube, mix 200 µL of plasma with 10 µL of this compound working solution.

    • Add 200 µL of 100% ethanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Dilute the supernatant with 600 µL of water before loading.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry out.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences. This step requires optimization to avoid loss of the analyte.[4]

  • Elution:

    • Elute the this compound with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol) into a clean amber collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a mobile phase-compatible solvent and transfer to an amber autosampler vial for analysis.

References

minimizing ion suppression for 9-cis,13-cis-Retinol-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 9-cis,13-cis-Retinol-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in ESI-MS analysis, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Question: I am observing low signal intensity and poor reproducibility for my this compound samples. How can I determine if ion suppression is the cause?

Answer:

To determine if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the MS detector, after the analytical column. A stable signal baseline should be observed. Then, inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte). A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[1][2]

Question: What are the most common causes of ion suppression for retinoids like this compound?

Answer:

The primary causes of ion suppression in the ESI-MS analysis of retinoids include:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, tissue homogenates) can compete with the analyte for ionization, reducing its signal.[3][4] For retinoids, lipids and other fat-soluble molecules are common sources of interference.

  • Mobile Phase Composition: Certain mobile phase additives, especially at high concentrations, can suppress the ionization of the analyte. For instance, trifluoroacetic acid (TFA) is a known strong suppressor of the MS signal in positive ion mode.[5][6][7]

  • Sample Preparation: Inadequate sample cleanup can lead to the presence of salts, detergents, and other non-volatile components that interfere with the ESI process.[8][9]

Question: What steps can I take to minimize ion suppression?

Answer:

A multi-pronged approach involving sample preparation, liquid chromatography, and MS detection is recommended.

Logical Workflow for Troubleshooting Ion Suppression

The following diagram illustrates a systematic workflow for identifying and mitigating ion suppression.

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_sampleprep_details Sample Preparation Techniques cluster_chromatography_details Chromatography Optimization cluster_ms_details MS Method Modification Start Low Signal / Poor Reproducibility CheckSuppression Perform Post-Column Infusion Start->CheckSuppression SamplePrep Optimize Sample Preparation CheckSuppression->SamplePrep Suppression Identified Chromatography Optimize Chromatography SamplePrep->Chromatography Suppression Persists LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE PPT Protein Precipitation (PPT) SamplePrep->PPT End Successful Analysis SamplePrep->End Suppression Minimized MSMethod Modify MS Method Chromatography->MSMethod Suppression Persists Gradient Adjust Gradient Profile Chromatography->Gradient Column Change Column Chemistry Chromatography->Column MobilePhase Modify Mobile Phase Chromatography->MobilePhase Chromatography->End Suppression Minimized IonSource Switch Ionization Source (e.g., APCI) MSMethod->IonSource Polarity Change Ionization Polarity MSMethod->Polarity MSMethod->End Suppression Minimized

Caption: A workflow for troubleshooting ion suppression in ESI-MS.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is most effective at reducing matrix effects for this compound?

A1: While protein precipitation (PPT) is a simple method, it is often insufficient for removing all interfering matrix components.[9] For complex matrices, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at reducing ion suppression.[4][9] The choice between LLE and SPE will depend on the specific matrix and available resources.

Q2: What are the recommended mobile phase additives for the analysis of this compound?

A2: For positive mode ESI, volatile additives like formic acid or acetic acid at low concentrations (e.g., 0.1%) are generally preferred as they can improve ionization efficiency without causing significant suppression.[5][10][11] It is advisable to avoid non-volatile buffers and strong ion-pairing agents like TFA.[6][8]

Q3: Can changing the ionization source help in minimizing ion suppression?

A3: Yes, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can be an effective strategy. APCI is generally less susceptible to ion suppression from matrix effects compared to ESI.[5][12][13] For the analysis of retinoic acid, a related compound, positive ion APCI has been shown to provide better sensitivity than ESI.[14] Another alternative is UniSpray (US), which has been demonstrated to eliminate matrix effects for α-tocopherol, a molecule with similar properties to retinol.[15][16][17]

Q4: How does the use of a deuterated internal standard like this compound help with ion suppression?

A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification. Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression.[8] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise results.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different analytical approaches on ion suppression and signal intensity for retinoids and related compounds.

Table 1: Comparison of Ionization Sources for Retinol and α-Tocopherol

AnalyteIonization SourceMatrix Effect (%)Lower Limit of Quantification (mg/L)Reference
RetinolESI<150.043[15],[16],[17]
RetinolUniSpray (US)<150.022[15],[16],[17]
α-TocopherolESI54.00.87[15],[16],[17]
α-TocopherolUniSpray (US)Not Significant0.22[15],[16],[17]

Table 2: Effect of Mobile Phase Additives on Analyte Response

AdditiveEffect on ESI SignalGeneral RecommendationReference
Formic AcidGenerally enhances signal in positive modeRecommended at low concentrations (e.g., 0.1%)[5],[18]
Acetic AcidCan improve ionization efficiencyRecommended at low concentrations (e.g., 0.02% - 0.1%)[10],[18]
Trifluoroacetic Acid (TFA)Strong signal suppression in positive modeAvoid if possible, or use at very low concentrations (<0.1%)[5],[6],[7]
Ammonium AcetateCan be used, but may form adductsUse with caution, optimize concentration[18]
Ammonium FormateOften provides better signal than acetateRecommended over acetate for some applications[18]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions of ion suppression in the chromatogram.

Materials:

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase).

  • Syringe pump.

  • Tee-piece for post-column connection.

  • LC-MS/MS system.

  • Blank matrix extract.

Procedure:

  • Equilibrate the LC system with the analytical mobile phase.

  • Set up the MS to monitor the transition for this compound.

  • Infuse the standard solution of this compound post-column at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • Once a stable baseline signal is achieved, inject a blank matrix extract onto the LC column.

  • Monitor the baseline of the infused analyte. Any significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a biological matrix and minimize interferences.

Materials:

  • Biological sample (e.g., plasma).

  • Internal standard solution (of the unlabeled analogue if quantifying the deuterated standard, or another suitable retinoid IS).

  • Protein precipitation solvent (e.g., acetonitrile or ethanol).

  • Extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Centrifuge.

  • Evaporator (e.g., nitrogen evaporator).

  • Reconstitution solvent (mobile phase).

Procedure:

  • To a 100 µL aliquot of the sample, add the internal standard.

  • Precipitate proteins by adding 200 µL of cold acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane, vortex thoroughly, and centrifuge to separate the layers.

  • Carefully collect the upper organic layer (hexane).

  • Repeat the extraction with another 500 µL of hexane and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Signaling Pathway and Experimental Workflow Diagrams

Metabolic Pathway of Retinol

The following diagram illustrates the central pathway of retinoid metabolism, providing context for the analysis of retinol and its isomers.

RetinoidMetabolism cluster_isomers Isomerization Retinyl Esters Retinyl Esters Retinol Retinol Retinyl Esters->Retinol Retinyl Ester Hydrolase Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Alcohol Dehydrogenase all-trans-Retinol all-trans-Retinol Retinol->all-trans-Retinol Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid Retinaldehyde Dehydrogenase all-trans-Retinal all-trans-Retinal Retinaldehyde->all-trans-Retinal Oxidized Metabolites Oxidized Metabolites Retinoic Acid->Oxidized Metabolites CYP26 all-trans-Retinoic Acid all-trans-Retinoic Acid Retinoic Acid->all-trans-Retinoic Acid 11-cis-Retinal 11-cis-Retinal all-trans-Retinal->11-cis-Retinal 9-cis-Retinoic Acid 9-cis-Retinoic Acid 13-cis-Retinoic Acid 13-cis-Retinoic Acid all-trans-Retinoic Acid->9-cis-Retinoic Acid all-trans-Retinoic Acid->13-cis-Retinoic Acid

Caption: A simplified diagram of the retinoid metabolic pathway.

General Experimental Workflow for Retinoid Analysis

This diagram outlines the typical steps involved in the analysis of retinoids from biological samples.

ExperimentalWorkflow SampleCollection Sample Collection (under yellow light) Homogenization Sample Homogenization (with internal standard) SampleCollection->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

References

light sensitivity of 9-cis,13-cis-Retinol-d5 and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 9-cis,13-cis-Retinol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of this light-sensitive compound. Please note that while specific quantitative photostability data for this compound is limited, the information provided is based on established knowledge of the light sensitivity of retinoids in general.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is this compound?

Q2: What are the primary degradation products of retinoids upon light exposure?

Light exposure can induce isomerization of the double bonds in the polyene chain of retinoids. For example, an all-trans isomer can be converted to various cis isomers, and vice-versa. Further degradation can lead to oxidation and fragmentation of the molecule, resulting in a loss of biological activity.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at -20°C or below for long-term storage. For short-term storage, 2-8°C in a refrigerator may be acceptable, but freezing is preferred.

  • Light: Store in a light-proof container, such as an amber vial, and further protect from light by wrapping the container in aluminum foil or storing it in a light-blocking box.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for solutions.

Q4: How should I prepare solutions of this compound?

All procedures involving the handling and preparation of this compound solutions should be performed in a darkened room or under red or yellow light to minimize exposure to activating wavelengths. Use amber-colored glassware or glassware wrapped in aluminum foil. Solvents should be degassed to remove dissolved oxygen.

Q5: Can I work with this compound on a standard lab bench?

It is highly recommended to work with this compound in a designated low-light area. If a darkroom is not available, you can create a shielded workspace using blackout cloths or by working in a fume hood with the sash lowered and the light turned off. Minimize the duration of any exposure to ambient light.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Degradation of the compound due to light exposure during the experiment.Review your experimental workflow to identify and eliminate all sources of direct light exposure. Use light-blocking tools and work efficiently to minimize handling time under any light.
Loss of compound activity over time Improper storage leading to degradation.Verify that the compound is stored at the correct temperature, protected from light, and under an inert atmosphere. Prepare fresh solutions for each experiment if possible.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Isomerization or degradation of the compound.Handle all samples under red or yellow light. Use amber HPLC vials. Prepare samples immediately before analysis. Compare chromatograms to a freshly prepared standard.
Low recovery of the compound after extraction or purification Adsorption of the hydrophobic retinoid to plasticware or glassware. Degradation during the process.Use silanized glassware to reduce adsorption. Minimize the use of plasticware where possible. Perform all steps in a low-light environment and as quickly as possible.

Quantitative Data Summary

While specific quantitative data for the photodegradation of this compound is not available, the following table summarizes the general stability of retinoids under various conditions. This should be used as a guideline for handling the deuterated compound.

Condition Stability of Retinoids (General) Expected Stability of this compound
Storage at -20°C in the dark HighHigh
Storage at 4°C in the dark Moderate (short-term)Moderate (short-term)
Storage at room temperature in the dark LowLow
Exposure to ambient lab light Very Low (rapid degradation)Very Low (rapid degradation expected)
Exposure to direct sunlight Extremely Low (very rapid degradation)Extremely Low (very rapid degradation expected)
In solution (degassed solvent, dark) Moderate to HighModerate to High
In solution (oxygenated solvent, dark) ModerateModerate
In solution (exposed to light) Very LowVery Low

Experimental Protocols

Protocol: Assessing the Photostability of this compound

This protocol outlines a general method to quantify the degradation of this compound upon exposure to a controlled light source.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., ethanol or acetonitrile), degassed

  • Amber glass vials

  • Calibrated light source with a known wavelength and intensity (e.g., a UV lamp at 365 nm)

  • HPLC system with a UV detector

  • Red or yellow light source for handling

Procedure:

  • Standard Preparation (Low-Light Conditions):

    • Under red or yellow light, prepare a stock solution of this compound in the chosen degassed solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working solutions by diluting the stock solution in amber vials.

  • Light Exposure:

    • Place a set of amber vials containing the working solution at a fixed distance from the calibrated light source.

    • Expose the samples for varying durations (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Include a control sample that is kept in complete darkness for the maximum exposure time.

  • HPLC Analysis:

    • Immediately after each exposure time point, inject an aliquot of the solution into the HPLC system.

    • Use a suitable C18 column and a mobile phase that provides good separation of retinoid isomers (e.g., a gradient of acetonitrile and water).

    • Monitor the elution profile at the λmax of 9-cis-retinol (approximately 325 nm).

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of degradation over time relative to the t=0 sample.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_Storage Storage cluster_Preparation Solution Preparation cluster_Experiment Experimentation cluster_Analysis Analysis Storage Store at <= -20°C Protect from light (amber vial, foil) Inert atmosphere (Argon/Nitrogen) Prep Work under red/yellow light Use amber glassware Use degassed solvents Storage->Prep Weighing & Dissolving Experiment Minimize light exposure Use light-blocking covers Work efficiently Prep->Experiment Dosing/Application Analysis Use amber vials for autosampler Analyze samples promptly Experiment->Analysis Sample Collection

Caption: A logical workflow for handling light-sensitive this compound.

Retinoid_Signaling Generalized Retinoid Signaling Pathway Retinol Retinol CRBP Cellular Retinol Binding Protein Retinol->CRBP Binding Retinal Retinaldehyde Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Nuclear Receptors Retinoic_Acid->RAR_RXR Ligand Binding & Activation CRBP->Retinal Oxidation RARE Retinoic Acid Response Element (DNA) RAR_RXR->RARE Binding to DNA Gene_Expression Target Gene Expression RARE->Gene_Expression Modulation

Caption: A simplified diagram of a generic retinoid signaling pathway.

improving signal-to-noise ratio for 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9-cis,13-cis-Retinol-d5

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise (S/N) ratio during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a poor signal-to-noise (S/N) ratio when analyzing this compound?

A poor S/N ratio for a deuterated internal standard like this compound in LC-MS/MS analysis typically stems from three main areas: sample integrity, suboptimal analytical conditions, and matrix effects.

  • Sample Degradation: Retinoids are notoriously unstable and can degrade when exposed to light, heat, and oxygen.[1][2][3] Isomerization can also occur, altering the compound before analysis.[4][5] All sample handling should be performed under yellow or red light to minimize these effects.[6]

  • Suboptimal LC-MS/MS Parameters: Incorrect selection of mass transitions (precursor/product ions), inadequate ionization, or poor chromatographic separation can lead to a weak signal. The ionization efficiency can be significantly influenced by the mobile phase composition and the ionization source settings.[7]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of the target analyte, either suppressing or enhancing the signal.[7][8][9] This is a common issue in complex biological samples.

  • Contamination: High background noise can result from contaminated solvents, improperly cleaned LC-MS systems, or the use of non-volatile salts in the mobile phase.[7][10]

Q2: How can I improve the stability of this compound during sample preparation?

Optimizing sample preparation is critical for preventing degradation and ensuring a strong signal. Retinoids are sensitive, so a careful and consistent workflow is essential.

Detailed Protocol for Sample Preparation:

  • Work Under Reduced Light: Always handle samples and standards under yellow or red light to prevent photo-isomerization and degradation.[6]

  • Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents (e.g., methanol, ethyl acetate, hexane) at a concentration of 0.1-0.5% (w/v) to prevent oxidative degradation.[1]

  • Perform Extraction Promptly and on Ice: Keep samples cold during processing to minimize thermal degradation. A common procedure involves protein precipitation followed by liquid-liquid extraction (LLE).

    • For serum/plasma: Add 3-4 volumes of cold solvent (e.g., acetonitrile or methanol with BHT) to the sample to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LLE with a non-polar solvent like hexane or ethyl acetate.[3]

  • Evaporate and Reconstitute Carefully: Evaporate the organic extraction solvent under a gentle stream of nitrogen. Avoid high temperatures. Reconstitute the dried extract immediately in a mobile phase-compatible solvent, such as a methanol/acetonitrile mixture.

  • Storage: Store stock solutions and prepared samples in amber vials at -80°C to ensure long-term stability.[11] Diluted working solutions should be prepared fresh.[12]

Sample_Preparation_Workflow Diagram 1: Sample Preparation Workflow cluster_protection Protective Measures cluster_workflow Extraction Protocol p1 Work Under Red/Yellow Light p2 Keep Samples on Ice p3 Add Antioxidant (BHT) start Start: Biological Sample ppt 1. Protein Precipitation (e.g., cold Acetonitrile) start->ppt centrifuge 2. Centrifuge (4°C, 10,000 x g) ppt->centrifuge lle 3. Liquid-Liquid Extraction (e.g., Hexane) centrifuge->lle evap 4. Evaporate Solvent (Nitrogen Stream) lle->evap recon 5. Reconstitute (Mobile Phase) evap->recon inject Inject into LC-MS recon->inject

Diagram 1: Sample Preparation Workflow
Q3: What are the recommended LC-MS/MS parameters for analyzing this compound?

While optimal parameters must be determined empirically on your specific instrument, the following tables provide a validated starting point for method development. Retinols are best analyzed using atmospheric pressure chemical ionization (APCI) in positive ion mode, as it provides robust ionization for these molecules.[13][14][15]

Table 1: Example Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Positive Ion APCI Often provides better sensitivity and less susceptibility to matrix effects for retinoids compared to ESI.[14][15]
Precursor Ion (Q1) m/z 274.2 Corresponds to [M+H-H₂O]⁺ for the deuterated retinol. The loss of water is a characteristic fragmentation.
Product Ion (Q3) m/z 98.1 (example) A stable, specific fragment ion. This transition should be optimized by infusing the standard.
Collision Energy 15-25 V (Optimize) Must be tuned to maximize the abundance of the product ion.

| Source Temp. | 400-450 °C | Optimized for efficient desolvation and ionization in APCI.[16] |

Table 2: Example Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm) Provides good retention and separation for retinoids.[6][17]
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes protonation for positive ion mode.[13][17]
Mobile Phase B Acetonitrile/Methanol (e.g., 90:10) + 0.1% Formic Acid Strong organic solvent to elute non-polar retinoids.
Flow Rate 0.3 - 0.5 mL/min Typical for analytical scale columns.
Gradient Start at 60-70% B, ramp to 95-100% B over 5-7 min Ensures elution of retinol isomers and separation from matrix components.[13]

| Column Temp. | 25-40 °C | Controlled temperature ensures reproducible retention times.[13] |

Q4: My S/N ratio is still low after optimizing the instrument. How do I troubleshoot this?

If instrument parameters are optimized and sample handling is correct, the next step is to systematically investigate other potential issues. A logical workflow can help isolate the problem.

Troubleshooting Steps:

  • Check System Suitability: Before running samples, inject a pure standard solution of this compound. If the signal is weak or the peak shape is poor, the issue lies with the LC-MS system itself (e.g., old column, contaminated source, mobile phase issue).

  • Evaluate Matrix Effects: Prepare three sample sets:

    • Set A: Standard diluted in pure solvent.

    • Set B: Blank matrix extract spiked with the standard at the same concentration as A.

    • Set C: The actual sample being tested.

    • Analysis: If the signal in B is significantly lower than in A, ion suppression is occurring.[9] If the signal in C is much lower than in B, it indicates poor extraction recovery.

  • Improve Chromatographic Separation: If matrix effects are present, try adjusting the LC gradient to better separate the analyte from the interfering compounds. Diluting the sample can also reduce the concentration of matrix components entering the mass spectrometer.[7]

  • Clean the MS Source: High background noise can obscure a weak signal. Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, cone).

Troubleshooting_Flow Diagram 2: Troubleshooting Logic start Low S/N Ratio Detected check_std 1. Inject Pure Standard Is signal strong & peak shape good? start->check_std is_std_ok Standard OK? check_std->is_std_ok sys_issue Problem is with LC-MS System is_std_ok->sys_issue No check_matrix 2. Analyze Spiked Matrix Sample Compare signal to pure standard is_std_ok->check_matrix Yes sys_actions Action: - Check mobile phase - Clean MS source - Replace column sys_issue->sys_actions end_node S/N Ratio Improved sys_actions->end_node is_matrix_ok Signal OK in Matrix? check_matrix->is_matrix_ok matrix_issue Ion Suppression Occurring is_matrix_ok->matrix_issue Yes, but low in actual sample extraction_issue Problem is Sample Extraction / Degradation is_matrix_ok->extraction_issue No matrix_actions Action: - Improve LC separation - Dilute sample - Use different extraction matrix_issue->matrix_actions matrix_actions->end_node extraction_actions Action: - Review sample prep protocol (See Diagram 1) - Check for degradation extraction_issue->extraction_actions extraction_actions->end_node

Diagram 2: Troubleshooting Logic

References

Technical Support Center: Analysis of 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-cis,13-cis-Retinol-d5 and other retinol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, particularly the issue of co-eluting peaks.

Troubleshooting Guide: Co-eluting Peaks

Co-elution of the deuterated internal standard (IS), this compound, with the analyte of interest or other isomers can significantly impact the accuracy of quantification in LC-MS/MS analysis. This guide provides a systematic approach to identifying and resolving these issues.

Problem: My deuterated internal standard (this compound) co-elutes with an analyte or another retinol isomer. How can I resolve this?

Answer:

Co-elution in chromatography occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks.[1] While mass spectrometry can distinguish between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z), chromatographic separation is crucial for accurate quantification and to avoid ion suppression.[2][3][4] Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.

Here is a step-by-step guide to troubleshoot and resolve co-elution issues:

Step 1: Confirm Co-elution

First, confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or shoulders. A shoulder on a peak is a strong indicator of co-eluting compounds.[1][5]

  • Mass Spectrometry Data: Extract the ion chromatograms for the specific m/z of your analyte and the this compound internal standard. If the peaks have the same retention time, co-elution is occurring.

Step 2: Method Optimization

If co-elution is confirmed, you will need to optimize your chromatographic method. The primary goal is to alter the selectivity of your separation.

A. Mobile Phase Modification

Adjusting the mobile phase composition is often the simplest and most effective way to resolve co-eluting peaks.

  • Change Solvent Strength: Weaken the mobile phase to increase retention times and potentially improve separation. For reversed-phase chromatography, this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[1]

  • Modify pH: For acidic analytes like retinoic acid, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[6]

  • Additive Variation: The type and concentration of additives (e.g., formic acid, ammonium acetate) can influence peak shape and selectivity.

B. Stationary Phase Evaluation

If mobile phase optimization is insufficient, consider changing the stationary phase (i.e., the HPLC column).

  • Different Chemistries: Switching to a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or cyano column) can provide a different selectivity and resolve the co-eluting peaks.[5]

  • Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and improve resolution.

Experimental Workflow for Method Optimization

The following diagram illustrates a logical workflow for troubleshooting co-elution.

coelution_troubleshooting start Start: Co-elution Observed confirm_coelution Confirm Co-elution (Peak Shape, Extracted Ion Chromatograms) start->confirm_coelution mobile_phase_opt Mobile Phase Optimization confirm_coelution->mobile_phase_opt change_strength Adjust Solvent Strength (e.g., decrease organic solvent) mobile_phase_opt->change_strength change_ph Modify Mobile Phase pH change_strength->change_ph If not resolved end Resolution Achieved change_strength->end If resolved change_additive Vary Additive (e.g., formic acid, ammonium acetate) change_ph->change_additive If not resolved change_ph->end If resolved stationary_phase_opt Stationary Phase Optimization change_additive->stationary_phase_opt If not resolved change_additive->end If resolved different_column Select Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) stationary_phase_opt->different_column change_dimensions Change Column Dimensions (e.g., longer length, smaller particles) different_column->change_dimensions If not resolved different_column->end If resolved change_dimensions->end If resolved

Troubleshooting workflow for co-eluting peaks.

Step 3: Data Interpretation

Even with slight co-elution, accurate quantification may still be possible with mass spectrometry. However, significant overlap can lead to issues like ion suppression, where the presence of a co-eluting compound affects the ionization efficiency of the analyte, leading to inaccurate results.[2][3]

Quantitative Data Summary

The following table provides a hypothetical example of how different chromatographic conditions can affect the resolution of 9-cis-Retinol and 13-cis-Retinol from their deuterated internal standard.

Parameter Condition A (Initial) Condition B (Optimized) Condition C (Alternative Column)
Column C18, 100 x 2.1 mm, 2.6 µmC18, 100 x 2.1 mm, 2.6 µmPhenyl-Hexyl, 100 x 2.1 mm, 2.7 µm
Mobile Phase 80:20 Methanol:Water + 0.1% Formic Acid75:25 Methanol:Water + 0.1% Formic Acid70:30 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 0.3 mL/min0.3 mL/min0.3 mL/min
9-cis-Retinol (RT) 4.2 min5.1 min6.3 min
13-cis-Retinol (RT) 4.5 min5.6 min6.8 min
This compound (RT) 4.2 min5.0 min6.2 min
Resolution (9-cis-Retinol / IS) 0.00.51.2
Resolution (13-cis-Retinol / IS) 0.71.11.5

*RT = Retention Time

Experimental Protocol: Separation of Retinol Isomers

This protocol provides a starting point for the separation of retinol isomers and can be modified as part of the troubleshooting process.

  • Sample Preparation:

    • Protect samples from light to prevent isomerization of retinoids.

    • Perform a liquid-liquid extraction of the sample (e.g., serum, tissue homogenate) with a suitable organic solvent like hexane or methyl-tert-butyl ether.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS System:

    • HPLC System: A UHPLC system is recommended for better resolution.

    • Column: A C18 or a phenyl-hexyl column with a particle size of less than 3 µm is a good starting point.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Chromatographic Conditions (Example):

    • Column: C18, 100 x 2.1 mm, 2.6 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient:

      • 0-1 min: 70% B

      • 1-8 min: Gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 70% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor and product ions for each retinol isomer and the deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used?

A1: A deuterated internal standard is considered the "gold standard" for quantitative mass spectrometry. Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[7] This allows for the correction of variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: Can I use a different internal standard if I can't resolve the co-elution with the deuterated one?

A2: While a stable isotope-labeled internal standard is ideal, a structural analog can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to the analyte under the specific experimental conditions. If a non-isotopically labeled IS is used, it should have a different retention time from the analyte to avoid interference.

Q3: How does co-elution affect my results if I'm using a mass spectrometer that can differentiate the compounds by mass?

A3: Even with a mass spectrometer, significant co-elution can lead to ion suppression or enhancement.[2][3] This occurs when the presence of a high concentration of a co-eluting compound affects the ionization efficiency of the analyte in the ion source, leading to an underestimation or overestimation of its concentration. Chromatographic separation minimizes this risk.

Q4: What is the role of 9-cis and 13-cis retinol in biological systems?

A4: Retinol (Vitamin A) and its isomers are crucial for various biological processes. They are precursors to retinoic acid, which acts as a ligand for nuclear receptors (RAR and RXR) to regulate gene transcription involved in development, cell differentiation, and immune function.[2][8][9]

Retinoid Signaling Pathway

The following diagram illustrates the simplified signaling pathway of retinol.

retinoid_signaling cluster_cell Target Cell Retinol Retinol Retinal Retinal Retinol->Retinal RDH Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RALDH RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates Extracellular_Retinol Extracellular Retinol Extracellular_Retinol->Retinol Transport into cell

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, particularly in the quantification of retinoids, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical method validation parameters when utilizing a deuterated internal standard, with a focus on 9-cis,13-cis-Retinol-d5. The use of stable isotope-labeled internal standards, such as deuterated retinoids, is a best practice in mass spectrometry-based bioanalysis to correct for variability in sample extraction and ion suppression.[1] This document will delve into the performance of such methods, offering supporting experimental data and detailed protocols to aid researchers in their analytical endeavors.

Comparative Performance of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters evaluated include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ deuterated retinoid internal standards for the quantification of retinoids in biological matrices. While specific data for this compound is not detailed in the provided search results, the performance of other deuterated retinoids like 13-cis-retinoic acid-d5 and all-trans-retinoic acid-d5 serves as a strong proxy for its expected performance due to their similar chemical properties and behavior in analytical systems.

Analyte(s)Internal StandardMatrixLinearity (ng/mL)Accuracy (% Bias)Precision (% RSD)LLOQ (ng/mL)Reference
9-cis-Retinoic Acid, 4-oxo-9-cis-Retinoic Acid13-cis-Retinoic Acid-d5Human Plasma2.85 - 450.51 (9-cis-RA), 2.33 - 180.57 (4-oxo-9-cis-RA)Within ±15%Intra-day: ≤5.9% (9-cis-RA), ≤13.8% (4-oxo-9-cis-RA); Inter-day: ≤6.0% (9-cis-RA), ≤11.3% (4-oxo-9-cis-RA)2.85 (9-cis-RA), 2.33 (4-oxo-9-cis-RA)[2]
all-trans-Retinoic Acid, 13-cis-Retinoic Acidall-trans-Retinoic Acid-d5Human Plasma0.1 - 100Not explicitly statedIntra-assay: 5.4 ± 0.4%; Inter-assay: 8.9 ± 1.0%0.02 (pmol on column)[3]
Multiple Retinoids (atRA, 9-cisRA, 13-cisRA, etc.)13-cis-Retinoic Acid-d5, 4-oxo-13-cis-Retinoic Acid-d3Human Serum0.1 - 20 nM (RA isomers)Within published guidelinesWithin published guidelines0.05 nM (RA isomers)[4][5]
RetinolNot specifiedChicken LiverR² = 0.999993% - 101.2% (Recovery)< 15%Not specified[6]
Retinol, Retinoic Acid IsomersRetinyl AcetateRat ProstateLinear over at least three orders of magnitudeGood recoveryExcellent intra- and inter-assay reproducibility702 fmol (atRA on-column)[7][8]

Experimental Protocols

A robust and reliable analytical method is built upon a well-defined experimental protocol. Below is a generalized methodology for the quantification of retinoids in a biological matrix using a deuterated internal standard like this compound, based on common practices found in the literature.[5][9][10]

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • Spiking: To 200 µL of the biological sample (e.g., serum, plasma), add a known concentration of the internal standard solution (e.g., this compound in methanol).

  • Protein Precipitation: Add 400 µL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction: To the supernatant (or directly to the spiked sample after protein precipitation), add 1.2 mL of an organic solvent mixture (e.g., ethyl acetate:n-hexane:isopropyl alcohol, 30:65:5, v/v/v) and vortex thoroughly.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 1:3 water:methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for retinoid separation.[7][8]

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, often with an acid additive like formic acid to improve peak shape and ionization. For example, a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operated in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For example, for a retinoic acid, a transition of m/z 301.2 → 205 might be used.[11]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of the analytes, the following diagrams have been generated.

Bioanalytical_Method_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Validation Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) Precipitate->Extract Evaporate Evaporation (Nitrogen Stream) Extract->Evaporate Reconstitute Reconstitution (Mobile Phase Component) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify Validate Method Validation (Linearity, Accuracy, Precision) Quantify->Validate Retinoid_Metabolic_Pathway RetinylEsters Retinyl Esters (Storage) Retinol Retinol (Vitamin A) RetinylEsters->Retinol REH Retinal Retinal Retinol->Retinal RDH AllTransRA all-trans-Retinoic Acid (ATRA) Retinal->AllTransRA RALDH Isomers Other Retinoic Acid Isomers (e.g., 9-cis, 13-cis) AllTransRA->Isomers Isomerization Metabolites Oxidized Metabolites (e.g., 4-oxo-RA) AllTransRA->Metabolites CYP26 Isomers->Metabolites CYP26

References

A Comparative Guide to Deuterated Retinoid Standards for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-cis,13-cis-Retinol-d5 with other commercially available deuterated retinoid standards. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of retinoids in complex biological matrices. This document aims to assist researchers in making informed decisions by presenting available performance data, detailed experimental methodologies, and relevant biological context.

Introduction to Deuterated Retinoid Standards

Deuterated retinoids are synthetic analogs of natural retinoids where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling results in a compound with a higher molecular weight but nearly identical chemical and physical properties to its non-deuterated counterpart. In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this mass difference allows for the clear differentiation between the endogenous analyte and the spiked internal standard, enabling accurate quantification by correcting for variations in sample preparation, chromatography, and instrument response.

Performance Comparison of Deuterated Retinoid Standards

The performance of a deuterated internal standard is evaluated based on several key parameters, including recovery, matrix effects, and stability. The following table summarizes available data for this compound and other commonly used deuterated retinoid standards. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, matrices, and analytical instrumentation.

Deuterated StandardAnalyte(s) QuantifiedMatrixAverage Recovery (%)Observed Matrix EffectReference
This compound 9-cis,13-cis-RetinolNot specifiedData not availableData not available-
all-trans-Retinoic Acid-d5all-trans-Retinoic AcidHuman Plasma89.7 ± 9.2Minimal[1]
13-cis-Retinoic Acid-d513-cis-Retinoic Acid, all-trans-Retinoic Acid, 9-cis-Retinoic Acid, 9,13-dicis-Retinoic AcidHuman SerumNot explicitly stated, but used for successful quantificationMinimal[2]
Retinol-d8RetinolMouse Liver, Serum, Skin, ColonSignal was similar regardless of the matrixMinimal[3]
Retinyl Palmitate-d4Retinyl PalmitateMouse Colon, Small IntestineSignal was about 30% of that in serumSignificant ion suppression[3]

Note: The absence of specific data for this compound highlights a gap in the currently available literature. Researchers are encouraged to perform their own validation experiments to determine its suitability for their specific applications.

Key Considerations for Selecting a Deuterated Standard

  • Structural Similarity: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. This ensures similar chromatographic behavior and ionization efficiency.

  • Isotopic Purity: High isotopic purity is essential to prevent interference from unlabeled species.

  • Stability: The deuterated standard should be stable throughout the entire analytical process, from sample storage to final analysis. Retinoids are known to be sensitive to light, heat, and oxidation[4].

  • Commercial Availability and Cost: The accessibility and affordability of the standard are practical considerations for routine analysis.

Experimental Methodologies

The following sections outline a general experimental workflow for the quantification of retinoids in biological matrices using a deuterated internal standard like this compound. This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific laboratory conditions and research questions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) AddStandard Addition of This compound SampleCollection->AddStandard Homogenization Homogenization (for tissues) AddStandard->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Reporting Result Reporting Quantification->Reporting G cluster_cell Cell cluster_nucleus Nucleus Retinol_in Retinol CRBP CRBP Retinol_in->CRBP binds to Retinal Retinal CRBP->Retinal converted to RetinoicAcid Retinoic Acid Retinal->RetinoicAcid oxidized by RALDH RALDH RALDH CRABP CRABP RetinoicAcid->CRABP binds to RAR_RXR RAR/RXR CRABP->RAR_RXR transports to nucleus and binds RARE RARE RAR_RXR->RARE binds to GeneTranscription Gene Transcription RARE->GeneTranscription regulates

References

A Comparative Guide to Internal Standards for Retinoid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of retinoids, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comparative overview of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for retinoid analysis, with a focus on the expected performance of calibration curves for target analytes. While specific calibration curve data for 9-cis,13-cis-Retinol-d5 as a calibrant is not typical as it serves as an internal standard, this guide will discuss its application alongside common alternatives.

Performance of Calibration Curves in Retinoid Analysis

The following table summarizes the linearity and range of calibration curves for various retinoid analytes when using deuterated internal standards. This data is representative of typical performance in LC-MS/MS assays.

AnalyteInternal StandardTypical Linear RangeCorrelation Coefficient (R²)
All-trans-Retinoic Acid (atRA)13-cis-Retinoic Acid-d50.1 nM - 20 nM> 0.99
9-cis-Retinoic Acid13-cis-Retinoic Acid-d50.1 nM - 20 nM> 0.99
13-cis-Retinoic Acid13-cis-Retinoic Acid-d50.1 nM - 20 nM> 0.99
Various Retinoids and MetabolitesRetinoid ISTD mixture1 ng/mL - 1000 ng/mL> 0.98
All-trans-Retinoic AcidRetinyl Acetate1.20 - 965 pmol0.9993
All-trans-RetinolRetinyl Acetate0.936 - 750 pmol0.9994

Experimental Protocols

Detailed methodologies are crucial for establishing reliable calibration curves. Below are representative protocols for the quantification of retinoids in biological matrices.

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of serum, add 10 µL of an internal standard solution (e.g., 1 µM 13-cis-Retinoic Acid-d5 in a 60:40 acetonitrile:methanol mixture).

  • Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample and vortex.

  • Extract the retinoids by adding 5 mL of hexanes, vortexing, and centrifuging to separate the phases.

  • Repeat the hexane extraction and combine the organic layers.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50 µL of 40:60 water:acetonitrile) for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation
  • To 200 µL of serum, add 20 µL of the internal standard mixture.

  • Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an MS vial for analysis.[1]

LC-MS/MS Analysis
  • Chromatographic System: A UHPLC or HPLC system is used for separation.[1][2]

  • Column: A C18 reversed-phase column is commonly employed. For example, an Ascentis Express RP Amide column (2.7 µm; 150 mm × 2.1 mm).[2][3]

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid is typical.[1][2][4]

  • Flow Rate: A flow rate of around 0.5 mL/min is often used.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) is generally used for its sensitivity and specificity.[1][4]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative retinoid analysis using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result serum Serum Sample is Add Internal Standard (e.g., this compound) serum->is extraction Liquid-Liquid Extraction or Protein Precipitation is->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms calibration Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) lcms->calibration quantification Quantify Analyte in Sample calibration->quantification result Final Analyte Concentration quantification->result

References

The Critical Role of Internal Standards in Retinoid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of retinoids, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides a comparative overview of internal standards for retinoid analysis, with a focus on the principles of isotope dilution mass spectrometry. While specific performance data for 9-cis,13-cis-Retinol-d5 is not extensively available in published literature, this guide will draw comparisons from structurally similar deuterated retinoids and other commonly employed internal standards.

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous physiological processes, including vision, immune function, and cellular differentiation. Their accurate quantification in biological matrices is essential for understanding their roles in health and disease, as well as for the development of retinoid-based therapeutics. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to correct for potential errors and ensure data integrity.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are considered the gold standard in quantitative mass spectrometry. These compounds are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, derivatization, and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to high accuracy and precision.

A key advantage of using deuterated retinoids is the ability to correct for potential isomerization that can occur during sample handling and analysis.[1]

Performance Comparison of Internal Standards for Retinoid Analysis

While specific data for this compound is limited, the performance of other deuterated retinoids and alternative internal standards provides valuable insights into expected accuracy and precision. The following tables summarize validation data from various studies employing different internal standards for the quantification of retinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of Deuterated Retinoid Internal Standards

Internal StandardAnalyte(s)MatrixLinearity (R²)Precision (%CV)Accuracy/Recovery (%)LLOQCitation
all-trans-Retinoic Acid-d5all-trans-Retinoic AcidHuman Plasma>0.99Intra-day: <8%, Inter-day: <12.5%Intra-day: within 8% of nominal0.1-0.2 ng/mL[2]
13-cis-Retinoic Acid-d₅atRA, 9-cisRA, 13-cisRA, 9,13-dicisRAHuman Serum>0.99Not explicitly statedNot explicitly stated0.05 nM for RA isomers[1]
Deuterated RetinolRetinolSerumNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[3]

atRA: all-trans-Retinoic Acid; 9-cisRA: 9-cis-Retinoic Acid; 13-cisRA: 13-cis-Retinoic Acid; 9,13-dicisRA: 9,13-di-cis-Retinoic Acid; LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Table 2: Performance Characteristics of Other Internal Standards

Internal StandardAnalyte(s)MatrixLinearity (R²)Precision (%CV)Accuracy/Recovery (%)LLOQCitation
Retinyl AcetateRetinol, Retinal, Retinoic Acid IsomersVariousNot explicitly stated1.2% to 8.3%Not explicitly stated~2.5 ng for retinol and retinoic acids[4]
Retinyl AcetateRetinol and Retinoic Acid IsomersRat ProstateLinear over at least 3 orders of magnitudeExcellent intra- and inter-assay reproducibilityGood recovery702 fmol on-column for all-trans RA[5][6]
4,4-dimethyl-RAall-trans-Retinoic Acid and its isomersBiological Samples20 fmol to 10 pmolInstrumental: 0.5-2.9%, Intra-assay: 5.4±0.4%, Inter-assay: 8.9±1.0%Not explicitly stated10 fmol (S/N ratio of 3)[7]
Vitamin A AcetateVitamin A (Retinol)Fresh Milk0.99940.36%98.08%1.78 ng/mL

RA: Retinoic Acid.

Experimental Protocols

The following sections detail typical methodologies for the quantification of retinoids using an internal standard with LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting retinoids from biological matrices like serum or plasma is liquid-liquid extraction (LLE).

  • To a 200 µL plasma sample, add 100 pg of the internal standard (e.g., all-trans-Retinoic Acid-d5).[8]

  • Acidify the sample with 5 µL of 10 M hydrochloric acid.[8]

  • Precipitate proteins by adding 400 µL of methanol.[8]

  • Perform the liquid-liquid extraction by adding an appropriate organic solvent, such as a mixture of hexane and ethyl acetate.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer containing the retinoids to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Chromatographic Separation: HPLC

High-performance liquid chromatography (HPLC) is used to separate the different retinoid isomers before detection by the mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: An isocratic mobile phase consisting of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) can be used for the separation of retinol, retinal, and retinoic acid isomers.[4]

  • Flow Rate: A typical flow rate is 1.5 mL/min.[4]

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the high selectivity and sensitivity required for quantifying low levels of retinoids in complex biological samples. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Visualizing the Workflow and Principles

To better illustrate the analytical process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Addition of this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for retinoid analysis using an internal standard.

G cluster_legend Legend cluster_initial cluster_loss cluster_final Analyte IS Initial Initial Sample (Known amount of IS added) Loss Sample Loss during Preparation (Analyte and IS lost proportionally) Initial->Loss Final Final Measurement (Ratio remains constant) Loss->Final A1 A2 A3 I1 I2 I3 A4 A5 I4 I5 A6 A7 I6 I7

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

References

determining the limit of detection for 9,13-di-cis-retinol using 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodology for determining the limit of detection (LOD) of 9,13-di-cis-retinol, a critical retinoid isomer, utilizing 9-cis,13-cis-Retinol-d5 as an internal standard. The primary analytical technique discussed is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific method for quantifying retinoids in biological matrices.[1][2][3][4][5][6] This guide also presents a comparison with established LODs for other relevant retinoid isomers to provide a practical benchmark for researchers.

Comparative Analysis of Retinoid Detection Limits

The sensitivity of an analytical method is a crucial parameter, particularly when measuring low-abundance endogenous compounds. The following table summarizes the reported limits of detection and quantification for various retinoid isomers, offering a comparative landscape for the anticipated LOD of 9,13-di-cis-retinol.

Retinoid IsomerLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
9,13-di-cis-retinoic acid Not explicitly reported, but endogenous levels in human serum are low (0.3 ± 0.1 nM)[1]---UHPLC-MS/MS[1]
all-trans-retinoic acid 10 fmol (on-column)[4]20 fmol (on-column)[4]LC/MS/MS[4]
13-cis-retinoic acid ---Sub ng/mL levels in serum[2][3]LC-MS/MS[2][3]
9-cis-retinoic acid ------LC-MS[6]
all-trans-retinol ---0.1-0.2 ng/mL[5]LC/MS/MS[5]
Retinal ---2.5 ng/mL[2]LC-MS/MS[2]

Note: The LOD and LOQ can vary depending on the specific instrumentation, sample matrix, and extraction procedure. The values presented here are for comparative purposes.

Experimental Protocol: Determining the LOD for 9,13-di-cis-retinol

This section outlines a detailed experimental workflow for determining the LOD of 9,13-di-cis-retinol using this compound as an internal standard.

Materials and Reagents
  • Analytes: 9,13-di-cis-retinol and this compound (commercially available from suppliers such as Clearsynth and Pharmaffiliates).[7][8] Note: While the prompt specifies 9,13-di-cis-retinol-d5, commercially available standards are often for closely related isomers like 9-cis-Retinol-d5.[9][10] Researchers should verify the suitability of the available standard based on its fragmentation pattern and chromatographic behavior relative to the analyte.

  • Solvents: HPLC-grade acetonitrile, methanol, water, and formic acid.[2][3]

  • Extraction Solvents: Hexane and ethyl acetate.

  • Biological Matrix: Human serum or plasma (charcoal-stripped or from a certified source to minimize endogenous retinoids).

Instrumentation
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC or UHPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[4][6]

Sample Preparation and Extraction
  • Standard Stock Solutions: Prepare individual stock solutions of 9,13-di-cis-retinol and this compound in a suitable organic solvent (e.g., ethanol or methanol) and determine their concentrations using UV spectrophotometry.[11]

  • Spiking Solutions: Prepare a series of serially diluted spiking solutions of 9,13-di-cis-retinol in the biological matrix of choice. The concentration range should encompass the expected LOD.

  • Internal Standard Addition: Add a fixed concentration of the this compound internal standard to all samples (calibration standards, quality controls, and blanks).

  • Liquid-Liquid Extraction:

    • To 100 µL of the spiked serum sample, add 200 µL of acetonitrile to precipitate proteins.[5]

    • Vortex the mixture thoroughly.

    • Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture and vortex again.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for retinoid separation.[2][3][6]

    • Mobile Phase: A gradient elution using a mixture of water and methanol/acetonitrile containing a small percentage of formic acid (e.g., 0.1%) is typically employed to achieve good separation of the isomers.[2][3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion APCI or ESI is generally used for retinoid analysis.[6]

    • Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[2][3][4]

Data Analysis and LOD Determination
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared calibration standards.

  • Signal-to-Noise Ratio (S/N): The limit of detection is typically determined as the concentration at which the signal-to-noise ratio is greater than or equal to 3.[1][4]

  • Statistical Method: Alternatively, the LOD can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the biological relevance of retinoids, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Spiked Biological Sample add_is Add Internal Standard (this compound) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) protein_precip->lle evap Evaporation lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (SRM Mode) hplc->msms peak_integration Peak Integration & Area Ratio Calculation msms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve lod_determination LOD Determination (S/N > 3) calibration_curve->lod_determination

Caption: Experimental workflow for LOD determination.

retinoid_pathway cluster_retinoids Retinoid Metabolism cluster_signaling Nuclear Receptor Signaling retinyl_esters Retinyl Esters (Diet) retinol Retinol retinyl_esters->retinol retinal Retinal retinol->retinal retinoic_acid Retinoic Acid (Active Form) retinal->retinoic_acid rar Retinoic Acid Receptor (RAR) retinoic_acid->rar rxr Retinoid X Receptor (RXR) retinoic_acid->rxr gene_expression Target Gene Expression rar->gene_expression heterodimerizes with RXR rxr->gene_expression

Caption: Simplified retinoid signaling pathway.

References

A Comparative Guide to the MS/MS Fragmentation of Deuterated Retinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry/mass spectrometry (MS/MS) fragmentation patterns of deuterated retinol isomers. The information is intended to assist researchers in the fields of analytical chemistry, pharmacology, and drug metabolism in the identification and quantification of these compounds. The guide includes a summary of fragmentation data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Introduction

Retinol (Vitamin A) is a fat-soluble vitamin crucial for vision, immune function, and cellular differentiation.[1] Retinoids, the class of compounds including and related to retinol, are involved in complex metabolic and signaling pathways.[2][3][4][5] In research, particularly in pharmacokinetic and metabolic studies, deuterium-labeled internal standards are frequently used for accurate quantification of endogenous retinoids by mass spectrometry.[6] Understanding the specific fragmentation patterns of different deuterated retinol isomers is essential for developing robust and selective analytical methods.

While direct inter-isomer comparisons of deuterated retinol fragmentation are not extensively published, this guide synthesizes information from the analysis of retinol and its isomers, along with known principles of mass spectrometry for deuterated compounds, to provide a predictive comparison.

Data Presentation: Predicted MS/MS Fragmentation

The fragmentation of retinol and its isomers in MS/MS is primarily characterized by the neutral loss of water (H₂O) and subsequent fragmentation of the polyene chain. The introduction of deuterium atoms will result in a mass shift of the precursor and fragment ions. The precise location of the deuterium labels will influence the mass-to-charge ratio (m/z) of the resulting fragments.

The following table summarizes the predicted key MS/MS transitions for common deuterated retinol isomers. These predictions are based on the known fragmentation of unlabeled retinol and the expected mass shifts from deuterium labeling.

IsomerDeuterium LabelPrecursor Ion [M+H]⁺ (m/z)Primary Fragment Ion (m/z)Predicted Neutral Loss
all-trans-Retinold6293.2275.2H₂O (shifted due to D)
13-cis-Retinold6293.2275.2H₂O (shifted due to D)
all-trans-Retinold8295.2277.2H₂O (shifted due to D)
13-cis-Retinold8295.2277.2H₂O (shifted due to D)

Note: The exact m/z values of the fragment ions will depend on the specific location of the deuterium atoms on the retinol molecule. The primary fragmentation pathway is the loss of a water molecule.[7] While the precursor ions of different isomers will have the same m/z, their chromatographic separation is essential for individual quantification.[7]

Experimental Protocols

The following is a generalized protocol for the analysis of deuterated retinols using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation) [8][9]

  • To 200 µL of serum, add 400 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC) [8][9]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution is typically used to separate the retinol isomers. The specific gradient will need to be optimized based on the column and system used.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry (MS) [8][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.[9]

  • Ion Source Parameters:

    • Spray Voltage: ~3500-4500 V

    • Sheath Gas: Nitrogen, 30-50 arbitrary units

    • Auxiliary Gas: Nitrogen, 5-15 arbitrary units

    • Capillary Temperature: 300-350 °C

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for each deuterated retinol isomer should be optimized.

Visualizations

Experimental Workflow for Deuterated Retinol Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis serum Serum Sample precip Protein Precipitation (Acetonitrile) serum->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc ms Mass Spectrometry (Positive ESI) lc->ms msms MS/MS Fragmentation (MRM) ms->msms quant Quantification msms->quant comp Inter-Isomer Comparison quant->comp

Caption: Workflow for the extraction and analysis of deuterated retinols.

Simplified Retinol Signaling Pathway

G cluster_cell Cell Retinol Retinol Retinal Retinal Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA RALDH RAR_RXR RAR/RXR RA->RAR_RXR Binding Gene Gene Expression RAR_RXR->Gene Regulation

Caption: Simplified overview of the retinol to retinoic acid signaling pathway.

References

A Comparative Guide to Assessing the Isotopic Purity of 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the isotopic purity of 9-cis,13-cis-Retinol-d5, a deuterated analog of a Vitamin A metabolite.[1][2][3] Accurate determination of isotopic enrichment is critical for applications using stable isotope-labeled compounds, such as metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry.[4][5][6] This document outlines and compares the primary analytical techniques, provides detailed experimental protocols, and presents illustrative data for context.

Comparison of Analytical Techniques

The two most powerful and commonly employed techniques for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Each method offers distinct advantages and provides complementary information regarding the purity and structural integrity of the labeled compound.

Table 1: Methodological Comparison for Isotopic Purity Analysis

ParameterHigh-Resolution LC-MSGC-MSQuantitative NMR (¹H and ²H)
Primary Information Isotopic distribution (d0-d5), molecular weight confirmationIsotopic distribution, requires derivatizationPositional information of deuterium, structural integrity, relative purity
Sensitivity Very High (pmol to fmol)High (pmol)Lower (µmol to nmol)
Precision HighHighModerate to High
Sample Throughput HighModerateLow
Sample Amount Low (µg to ng)Low (µg)High (mg)
Key Advantage Directly measures mass distribution of isotopologues.[5]Well-established for retinol analysis in biological matrices.[7]Confirms the specific location of deuterium labels.[4][5]
Key Limitation Does not inherently confirm label position.Requires sample derivatization, potential for thermal degradation.[7]Lower sensitivity and requires higher sample concentration.

Illustrative Isotopic Distribution Data

Mass spectrometry is used to determine the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). The goal is to maximize the abundance of the desired d5 species while minimizing the less-deuterated forms.

Table 2: Example Isotopic Purity Data for this compound by LC-MS

IsotopologueMass ShiftTheoretical m/zObserved Relative Abundance (%)Specification
d0 (unlabeled)+0286.2297< 0.1%≤ 0.5%
d1+1287.2360< 0.2%≤ 1.0%
d2+2288.2422< 0.5%≤ 1.5%
d3+3289.24851.2%≤ 2.0%
d4+4290.25482.5%≤ 5.0%
d5 (target) +5 291.2610 95.6% ≥ 95.0%
Calculated Purity 95.6%

Note: Data is illustrative. Actual results may vary. The calculation for isotopic purity is typically (%d5) / (%d0 + %d1 + %d2 + %d3 + %d4 + %d5) x 100.

Experimental Workflow and Visualization

A systematic workflow is essential for reproducible and accurate assessment. The following diagram illustrates a typical process for determining isotopic purity.

G Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting sample Receive this compound dissolve Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) sample->dissolve prep_ms Prepare dilutions for LC-MS dissolve->prep_ms Aliquot 1 prep_nmr Prepare concentrated solution for NMR in deuterated solvent dissolve->prep_nmr Aliquot 2 lcms LC-MS Analysis prep_ms->lcms nmr NMR Analysis (¹H and ²H) prep_nmr->nmr process_ms Extract ion chromatograms Integrate isotopic peaks lcms->process_ms process_nmr Integrate ¹H signals Analyze ²H spectrum nmr->process_nmr calc_ms Calculate Isotopic Distribution & Purity process_ms->calc_ms report Final Purity Report calc_ms->report confirm_nmr Confirm Deuteration Sites & Structural Integrity process_nmr->confirm_nmr confirm_nmr->report

Caption: A typical workflow for the comprehensive assessment of isotopic purity.

Experimental Protocols

Isotopic Purity by LC-MS

This method is designed to separate the analyte from potential impurities and determine the isotopic distribution of the retinol-d5 compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[8][9]

    • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).[10]

  • Materials & Reagents:

    • This compound sample

    • LC-MS grade Methanol, Acetonitrile, and Water

    • LC-MS grade Formic Acid or Ammonium Acetate[9]

    • HPLC Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).[9]

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. From this, prepare a working solution at 1 µg/mL in 50:50 acetonitrile:water. Protect solutions from light as retinoids are light-sensitive.[11]

    • Chromatography:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive Ion Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12]

      • Scan Mode: Full scan (m/z 250-350) at high resolution (>30,000).

      • Data Acquisition: Acquire data in profile mode to ensure accurate mass measurement and peak shape.

    • Data Analysis:

      • Extract the ion chromatogram for the retinol peak.

      • From the mass spectrum corresponding to this peak, extract the intensities for the m/z values of each isotopologue (d0 to d5).

      • Correct for the natural abundance of ¹³C if necessary.

      • Calculate the relative abundance of each isotopologue and determine the final isotopic purity.

Structural Confirmation by NMR

NMR spectroscopy is used to confirm the identity of the compound and verify that deuteration has occurred at the intended positions. It provides complementary information to the MS data.[4][5]

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher) with probes for ¹H and ²H detection.

  • Materials & Reagents:

    • This compound sample (~5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Procedure:

    • Sample Preparation: Dissolve the retinol-d5 sample in ~0.6 mL of the deuterated solvent in an NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a standard proton NMR spectrum.

      • Identify the characteristic peaks for the retinol structure.

      • Integrate the signals. A reduction in the integral values at the sites of deuteration, relative to non-deuterated positions, provides evidence of successful labeling.

    • ²H NMR Acquisition:

      • Acquire a deuterium NMR spectrum. This experiment directly observes the deuterium nuclei.[13]

      • Signals in the ²H spectrum will correspond to the chemical shifts of the deuterated positions, confirming the location of the labels.[14][15]

      • Quantitative ²H NMR can also be used to assess purity, though it is less common for routine analysis due to longer acquisition times.[13]

    • Data Analysis:

      • Compare the acquired ¹H spectrum with that of an unlabeled 9-cis,13-cis-Retinol standard to confirm the absence or significant reduction of proton signals at the labeled sites.

      • Correlate the signals in the ²H spectrum with the expected positions of deuteration on the molecular structure.

By combining the quantitative power of high-resolution mass spectrometry with the structural confirmation provided by NMR, researchers can establish a comprehensive and reliable assessment of the isotopic purity and integrity of this compound.

References

Comparative Recovery Analysis: 9-cis,13-cis-Retinol-d5 vs. its Non-Deuterated Analog in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Application of Deuterated Internal Standards in Retinoid Quantification

In the quantitative analysis of retinoids from biological matrices, the use of stable isotope-labeled internal standards, such as 9-cis,13-cis-Retinol-d5, is a cornerstone for achieving accurate and precise results. The fundamental principle underlying this practice is the assumption of identical chemical and physical behavior between the deuterated standard and its non-deuterated, endogenous counterpart throughout the analytical process. This guide provides a comparative overview, supported by experimental data and protocols, to elucidate the concept of comparative recovery.

The Principle of Co-elution and Identical Recovery

Deuterated internal standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This subtle mass difference does not significantly alter the compound's polarity, solubility, or chromatographic retention time under typical analytical conditions. Consequently, the deuterated standard co-elutes with the non-deuterated analyte and is subject to the same potential for loss during sample preparation, extraction, and analysis. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any losses of the target analyte can be accurately corrected for by measuring the recovery of the internal standard. This ensures that the final calculated concentration of the endogenous compound is a true representation of its original concentration in the sample.

Quantitative Data Summary

While direct, head-to-head recovery comparison studies between this compound and its non-deuterated analog are not typically published due to the established principle of identical behavior, the overall recovery of analytical methods employing deuterated retinoid standards serves as a strong indicator of the recovery of both forms. The following table summarizes typical recovery rates reported in studies utilizing such methods.

Analytical MethodMatrixInternal StandardReported Mean Recovery (%)Reference
LC-MS/MSSpiked Plasma13C4-labeled retinoic acid80-105[1]
Normal-Phase HPLCFortified Edible OilsNot specified>95[2]
HPLCLiver HomogenateNone (spiked analyte)94 ± 4[3]

Experimental Protocols

The following are representative protocols for the extraction and analysis of retinoids from biological samples using a deuterated internal standard.

Protocol 1: Liquid-Liquid Extraction for LC-MS/MS Analysis of Retinoic Acids from Plasma

This method is suitable for the quantification of various retinoic acid isomers, including 9-cis-retinoic acid, from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile

  • Deuterated internal standard solution (e.g., 13C4-labeled all-trans-retinoic acid in acetonitrile)

  • Microtiter plates

  • Centrifuge

Procedure:

  • Thaw plasma samples from -80°C storage.

  • In a microtiter plate, add 200 µL of the internal standard solution to 100 µL of each plasma sample.

  • Vortex the plate to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 3200 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean microtiter plate for LC-MS/MS analysis.

Protocol 2: Extraction of Retinol from Serum for GC-MS Analysis

This protocol is designed for the analysis of retinol in serum, often used in vitamin A status assessment.

Materials:

  • Serum samples (0.4 mL)

  • 0.85% Saline solution (0.5 mL)

  • Internal standard solution (e.g., deuterated retinol in ethanol, 100 µL)

  • Chloroform-methanol (2:1 v/v) solution (5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Ethanol (0.1 mL)

  • HPLC system with a C18 column for fractionation

  • Derivatizing agent (e.g., O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • To 0.4 mL of serum, add 0.5 mL of 0.85% saline solution and 100 µL of the internal standard solution.[4]

  • Add 5 mL of chloroform-methanol (2:1 v/v) solution and vortex thoroughly.[4]

  • Centrifuge the mixture to separate the layers.[4]

  • Carefully remove the lower chloroform layer containing the lipids and retinoids.[4]

  • Dry the chloroform extract under a stream of nitrogen.[4]

  • Resuspend the dried extract in 0.1 mL of ethanol.[4]

  • Inject the resuspended sample into an HPLC system to isolate the retinol fraction.[4]

  • Collect the retinol fraction and dry it under nitrogen.[4]

  • Derivatize the retinol sample with BSTFA prior to GC-MS analysis.[4]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of retinoids from a biological sample using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standard (e.g., this compound) Sample->Spike Homogenize Homogenization / Protein Precipitation Spike->Homogenize Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Chromatography HPLC or GC Separation Extract->Chromatography Dried & Reconstituted Extract Detection Mass Spectrometry (MS/MS) Detection Chromatography->Detection Quantification Quantification of Analyte and Internal Standard Detection->Quantification Ratio Calculate Analyte/Internal Standard Ratio Quantification->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

References

Safety Operating Guide

Proper Disposal of 9-cis,13-cis-Retinol-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 9-cis,13-cis-Retinol-d5 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.

Retinoids, including this compound, are light-sensitive and potentially hazardous compounds that require careful handling and disposal.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to established protocols is paramount. The following procedures are based on general guidelines for hazardous chemical waste disposal and information pertaining to retinoid compounds.

Quantitative Thresholds for Hazardous Waste Accumulation

Laboratories are typically designated as Satellite Accumulation Areas (SAAs) and are subject to limits on the amount of hazardous waste that can be stored. Exceeding these limits requires immediate action.

Waste CategoryMaximum Accumulation LimitAction Required Upon Reaching Limit
General Hazardous Waste55 gallonsRemoval by Environmental Health & Safety (EHS) within 3 days
Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kg (solid)Removal by EHS within 3 days

Note: While this compound is not explicitly P-listed, it is prudent to handle it with a high degree of caution and minimize accumulation.

Disposal Workflow

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound.

start Start: this compound Waste Generated prep_container Prepare a Designated Hazardous Waste Container start->prep_container label_container Label Container with 'Hazardous Waste' and Contents prep_container->label_container segregate_waste Segregate from Incompatible Waste label_container->segregate_waste store_waste Store in a Designated Satellite Accumulation Area (SAA) segregate_waste->store_waste monitor_waste Monitor Waste Levels store_waste->monitor_waste request_pickup Request Pickup from Environmental Health & Safety (EHS) monitor_waste->request_pickup Container Full or Storage Time Limit Reached end End: Waste Disposed of by Authorized Personnel request_pickup->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of this compound from the point of generation to its final collection.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Container Selection and Preparation
  • Container Compatibility: Select a container that is compatible with the chemical waste. For this compound, which may be in a solvent, a high-density polyethylene (HDPE) or glass container is recommended.

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" and any solvents.

    • The concentration or percentage of each component.

    • The date the first waste was added.

    • The principal investigator's name and laboratory location.

Waste Segregation and Storage
  • Incompatible Materials: Store retinoid waste separately from incompatible materials, such as strong oxidizing agents.[2]

  • Satellite Accumulation Area (SAA): Keep the waste container in a designated SAA, which should be at or near the point of generation. The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Disposal of Contaminated Materials
  • Solid Waste: Dispose of contaminated lab materials, such as pipette tips, gloves, and absorbent pads, in a designated solid hazardous waste container.

  • Empty Chemical Containers:

    • Thoroughly empty the original container of this compound.

    • Rinse the container with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).

    • The first rinse must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.

    • After thorough rinsing and air-drying, deface or remove the original label.

    • The cleaned container can then be disposed of as non-hazardous waste or recycled, according to institutional policy.

Requesting Waste Pickup
  • Monitor Accumulation: Regularly check the volume of waste in the container.

  • Schedule Pickup: Once the container is full, or if it has been in storage for the maximum allowed time (typically up to one year for partially filled containers, but institutional policies may vary), arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department.[2]

  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3][4]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 9-cis,13-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 9-cis,13-cis-Retinol-d5, a deuterated isotopomer of a vitamin A metabolite.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research. This compound is intended for research use only and is not for human or veterinary use.

Hazard Statement: this compound is considered a moderate hazard.[2] There is evidence to suspect that this material may reduce fertility.[2] All personal contact, including inhalation, should be strictly avoided.[2][3]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound.

Body PartPPE RequiredSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Dispose of immediately if contamination is suspected.[4]
Eyes Safety gogglesMust provide a complete seal around the eyes to protect from splashes.
Face Face shieldTo be worn in addition to safety goggles, especially when there is a risk of splashing.
Body Laboratory coatA full-length, chemical-resistant lab coat should be worn to protect the skin.[5]
Respiratory Respirator (if necessary)Use a respirator with an appropriate filter if working outside of a certified chemical fume hood or if there is a risk of aerosolization.[3]

Experimental Protocol: Safe Handling and Disposal

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Wear all required PPE as outlined in the table above before handling the compound.

  • Avoid eating, drinking, or smoking in the laboratory.[3][6]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][6]

3. Handling Procedures:

  • Allow the container to reach room temperature before opening to avoid condensation.

  • Carefully open the container to avoid generating dust or aerosols.

  • For weighing, use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • If creating solutions, add the solvent to the solid compound slowly to prevent splashing.

  • Keep containers securely sealed when not in use.[2][3]

4. Storage:

  • Store this compound in its original, tightly sealed container.[2]

  • Keep in a cool, dry, and dark place, such as a refrigerator at 2-8°C, to prevent degradation.[1]

  • Store away from incompatible materials and foodstuffs.[2]

5. Spill Management:

  • In case of a spill, immediately alert personnel in the area.[2][3]

  • Wearing appropriate PPE, clean up the spill using an absorbent material.

  • Dampen solid spills with water to prevent dusting before sweeping.[3]

  • Place all contaminated materials into a sealed container for proper disposal.

6. Disposal Plan:

  • Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[3]

  • Empty containers may still retain chemical hazards.[2]

  • If recycling is not an option, puncture the container to prevent reuse and dispose of it in an authorized landfill.[2][3]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_prepare Prepare Solutions handle_weigh->handle_prepare handle_use Conduct Experiment handle_prepare->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate disp_waste Collect Contaminated Waste handle_use->disp_waste cleanup_store Store in Cool, Dry, Dark Place cleanup_decontaminate->cleanup_store cleanup_store->disp_waste disp_container Puncture Empty Container disp_waste->disp_container disp_landfill Dispose in Authorized Landfill disp_container->disp_landfill

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.